4-(3-Aminopropyl)-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVSUNIKPGWHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and coordination geometry of aminopropyl triazoles
Molecular Architecture and Coordination Dynamics of Aminopropyl Triazoles
Executive Summary
The integration of a flexible aminopropyl tether (
Molecular Structure & Electronic Landscape[1][2][3]
The aminopropyl triazole ligand operates on two distinct electronic fronts: the aromatic
Isomerism and Tautomerism
The coordination behavior is dictated by the specific triazole isomer employed:
-
1,2,3-Triazoles (Click-derived): Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][5] The N2 and N3 atoms possess lone pairs, with N3 generally being the preferred coordination site due to lower steric hindrance and higher electron density.
-
1,2,4-Triazoles: These exhibit significant tautomerism (
vs ).[1][3][6] In coordination complexes, they are renowned for their ability to bridge metal centers ( -bridging), facilitating magnetic coupling in polynuclear clusters.[1][3]
The Chelate Effect
The 3-aminopropyl chain is not merely a linker; it acts as a "scorpion tail." Upon binding a metal center at the triazole nitrogen, the flexible propyl arm swings around to coordinate via the primary amine, forming a six-membered chelate ring . This macrocyclic stability is entropically favored over monodentate binding.[1][2][3]
Synthesis Protocol: 1-(3-aminopropyl)-1,2,3-triazole[3]
Expertise Note: While many routes exist, the "Click" chemistry route is preferred for its regioselectivity (yielding the 1,4-isomer exclusively) and tolerance to functional groups.[1]
Objective: Synthesis of 1-(3-aminopropyl)-4-phenyl-1H-1,2,3-triazole via CuAAC.
Reagents:
-
3-Azidopropylamine (generated in situ or pre-synthesized)[1][2]
-
Copper(II) Sulfate Pentahydrate (CuSO
5H O, 5 mol%)[1][2] -
Solvent:
-BuOH/H O (1:1 v/v)[1][2]
Step-by-Step Methodology:
-
Catalyst Activation: In a reaction vial, dissolve phenylacetylene (10 mmol) and 3-azidopropylamine (10 mmol) in 20 mL of
-BuOH/H O. -
Reduction Initiation: Add the CuSO
solution followed immediately by the sodium ascorbate solution.[2][3] Critical: The solution should turn from blue to bright yellow/orange, indicating the generation of the active Cu(I) species.[1] -
Reaction Monitoring: Stir vigorously at room temperature for 6-12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1][2][3] The disappearance of the alkyne spot indicates completion.[2]
-
Work-up: Dilute with water (50 mL) and cool on ice to precipitate the product. If the product is an oil, extract with dichloromethane (
mL).[1][2] -
Purification: While often pure enough for coordination studies, recrystallization from ethanol ensures removal of trace copper, which is detrimental to biological assays.[1][2][3]
Self-Validating Checkpoint:
-
1H NMR Verification: Look for the diagnostic singlet of the triazole C5-proton around
7.5–8.5 ppm. The disappearance of the alkyne proton ( 3.0 ppm) confirms cycloaddition.[2]
Coordination Geometry & Visualization
The coordination geometry depends heavily on the metal ion's preference and the ligand-to-metal ratio.
Binding Modes[1][2][7]
-
Monodentate (
): Coordination solely through the triazole N3 or the amine nitrogen.[1][2] Common in protonated intermediates or sterically crowded centers.[2][3] -
Chelating (
): The primary mode for isolated mononuclear complexes (e.g., [Cu(L) ] ).[1][2] The propyl amine and triazole N3 bind the same metal, forming a chair-like 6-membered ring. -
Bridging (
): Common with 1,2,4-triazoles, linking two metal centers to form 1D chains or 3D MOFs.[1][3]
Visualization of Pathways
Figure 1: Logical flow of coordination outcomes driven by thermodynamics and ligand geometry.
Crystallographic Data & Metrics
The following table summarizes typical bond parameters derived from X-ray diffraction studies of aminopropyl triazole complexes. These values serve as benchmarks for validating new structures.
| Parameter | Bond Type | Typical Range ( | Geometry Implication |
| M – N(amine) | 1.98 – 2.05 (Cu) | Strong equatorial binding in Jahn-Teller systems.[1][2] | |
| M – N(triazole) | 1.96 – 2.02 (Cu) | Slightly shorter than amine bond due to | |
| N – M – N Angle | Bite Angle | 88° – 92° | Near-ideal overlap for octahedral/square planar geometries.[2][3] |
| Triazole N-N | Ring bond | 1.32 – 1.36 | Indicates aromaticity is retained upon coordination.[2][3] |
Data synthesized from comparative analysis of transition metal triazole complexes [1, 2].
Applications in Drug Development[4][8]
In medicinal chemistry, the aminopropyl triazole moiety is often a "bioisostere" for amide bonds, offering improved metabolic stability.[3]
Case Study: Antifungal Agents Triazole-based drugs (e.g., Fluconazole) function by coordinating the heme iron of the fungal enzyme CYP51.[6]
-
Mechanism: The N4 (or N3) of the triazole binds the Fe(III) in the porphyrin center.[1][2]
-
Aminopropyl Role: In next-generation derivatives, the aminopropyl side chain extends into the enzyme's access channel, forming hydrogen bonds with amino acid residues (e.g., Tyr, His), significantly increasing binding affinity and selectivity against resistant strains [3].[1][3]
References
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health (PMC).[3]Link[1][2]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI Crystals.Link[1][2]
-
1H-1,2,3-Triazole: From Structure to Function and Catalysis. University of Queensland.Link[1][2]
-
A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry (RSC).[1][2][3]Link[1][2]
-
Transition metal complexes of triazole-based bioactive ligands. National Institutes of Health (PMC).[1][2][3]Link[1][2]
Sources
- 1. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 4-(3-Aminopropyl)-4H-1,2,4-triazole Ligands
This guide serves as an advanced technical resource for characterizing the thermodynamic stability of 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) ligands and their transition metal complexes. It is designed for application scientists and coordination chemists focusing on Spin Crossover (SCO) materials, Metal-Organic Frameworks (MOFs), and surface-functionalized coordination polymers.
Technical Whitepaper | Version 2.0
Executive Summary
The 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) ligand represents a "Janus-type" molecular architecture: a rigid, bridging 1,2,4-triazole head capable of forming 1D coordination polymers, tethered to a flexible, nucleophilic propyl-amine tail.
While the triazole core drives the formation of thermodynamically stable
Part 1: Molecular Architecture & Energetics
Structural Dualism
The thermodynamic profile of APT is defined by two distinct
-
The Head (Triazole N1/N2): Acts as a bridging ligand (
). It is a weak base ( ). Coordination to Fe(II) is enthalpically favorable due to strong -donation and -backbonding. -
The Tail (Propyl-Amine): Acts as a pendant base (
). It does not typically chelate the same metal center due to geometric strain (forming a 7-membered ring would be sterically disfavored compared to bridging). Instead, it stabilizes the crystal lattice via intermolecular Hydrogen bonding or acts as an anchor point for surface grafting.
Protonation Thermodynamics
Understanding the speciation of APT is the prerequisite for successful complexation.
| Species | Formula | Approx. | Thermodynamic Role |
| Cationic | Non-coordinating; Triazole ring protonated. | ||
| Mono-Cationic | Critical Intermediate. Triazole is active; Amine is protected (protonated). | ||
| Neutral | N/A | Active linker. Amine is free to react/interfere. |
Critical Insight: To synthesize stable 1D chains of
, one must operate in a pH window where the triazole is deprotonated (neutral) but the amine tail remains protonated or chemically blocked, unless the goal is to use the amine for cross-linking.
Part 2: Thermodynamic Parameters of Complexation
Formation Constants ( )
For the formation of the tris-complex
-
Enthalpy (
): Exothermic. Driven by the formation of 6 Fe-N bonds. -
Entropy (
): Generally negative (ordering of 3 ligands around a metal). However, the flexible propyl tail adds vibrational entropy to the final complex, making it more soluble and less crystalline than rigid analogs like 4-amino-1,2,4-triazole.
Spin Crossover (SCO) Thermodynamics
For Fe(II) complexes, thermodynamic stability is often inextricably linked to the SCO transition temperature (
-
Enthalpy of Transition (
): Typically . This energy barrier represents the reorganization of the coordination sphere (Fe-N bond length change ). -
The "Tail Effect" on Cooperativity: The 3-aminopropyl tail disrupts the dense packing of the triazole chains.
-
Result: Lower cooperativity (
) compared to short-chain analogs. The hysteresis loops are often narrower because the flexible tails "buffer" the elastic strain required for long-range communication between metal centers.
-
Part 3: Visualization of Pathways
The following diagram illustrates the speciation dependent on pH and the resulting coordination modes.
Figure 1: Thermodynamic speciation of APT. The "Sweet Spot" for standard coordination polymer synthesis is the mono-cationic [H(APT)]+ state.
Part 4: Experimental Protocols
Protocol A: Determination of Acid Dissociation Constants (Potentiometry)
Purpose: To precisely define the
Reagents:
-
APT Ligand (Purified, >99%)
-
0.1 M HCl (Standardized)
-
0.1 M NaOH (CO2-free)
-
Ionic Strength Adjuster: 0.1 M
or
Workflow:
-
Solution Prep: Dissolve
mol of APT in 50 mL of 0.1 M . Acidify with excess HCl to ensure full protonation ( ). -
Titration: Titrate with 0.1 M NaOH under inert atmosphere (
or ) to prevent carbonate formation. -
Data Acquisition: Record pH vs. Volume NaOH added.
-
Analysis: Use the Gran plot method or Hyperquad software to refine
and .-
Checkpoint: Expect two inflection points.[1] If only one is seen, the triazole protonation might be too acidic (
) for standard glass electrodes.
-
Protocol B: Differential Scanning Calorimetry (DSC) for SCO Stability
Purpose: To measure the enthalpy (
Workflow:
-
Sample: 5–10 mg of dried
complex (where A = anion like or ). -
Cycle: Heat/Cool cycle from 200 K to 400 K at 10 K/min.
-
Calculation:
-
Interpretation:
-
High
(> 20 kJ/mol) indicates strong cooperativity and a stable low-spin lattice. -
Low
(< 10 kJ/mol) suggests the propyl tails are disrupting the crystal packing, reducing thermodynamic stability.
-
Part 5: Applications & Strategic Implications
Surface Anchoring (The "Killer App")
The thermodynamic value of APT lies in its tail. While the triazole coordinates Fe(II), the amine tail remains free.
-
Gold Nanoparticles: The amine has a high affinity for Au surfaces (though less than thiols, it is sufficient for electrostatic stabilization).
-
Post-Synthetic Modification (PSM): The amine can be reacted with aldehydes or isocyanates after the coordination polymer is formed, modifying the hydrophobicity without breaking the thermodynamically stable Fe-Triazole chain.
Drug Delivery Vectors
The pH-sensitivity of the propyl-amine tail (
References
-
Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds I-III. Springer.[2] (Foundational text on thermodynamic parameters of Triazole-Fe(II) systems).
-
Grosjean, A., et al. (2022). 1D iron(II)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes.[3] Dalton Transactions.[3][4]
-
[1]
-
-
Aromí, G., et al. (2011). Design of Magnetic Coordination Complexes for Quantum Computing. Chemical Society Reviews.[1] (Discusses ligand design for thermodynamic stability).
-
Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives.
Sources
- 1. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. 1D iron(II)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observation of two-step spin transition in iron(ii) 4-amino-1,2,4-triazole based spin crossover nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of 4-(3-Aminopropyl)-4H-1,2,4-triazole in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 4-(3-Aminopropyl)-4H-1,2,4-triazole in various organic solvents. By integrating established methodologies with predictive insights from analogous structures, this document serves as a practical and scientifically rigorous resource for pre-formulation studies, process development, and analytical method development.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1] For novel heterocyclic compounds like 4-(3-Aminopropyl)-4H-1,2,4-triazole, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge informs key decisions in crystallization, purification, formulation, and the selection of appropriate analytical techniques. The 1,2,4-triazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3][4][5][6] The aminopropyl side chain introduces a basic functional group, which is expected to significantly influence its solubility behavior.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure dictates its properties and, consequently, its interactions with different solvents. The "like dissolves like" principle serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]
Molecular Structure of 4-(3-Aminopropyl)-4H-1,2,4-triazole:
The structure of 4-(3-Aminopropyl)-4H-1,2,4-triazole features:
-
A polar 1,2,4-triazole ring, which is capable of hydrogen bonding.[8][9]
-
A flexible aminopropyl side chain with a primary amine group, a strong hydrogen bond donor and acceptor.
-
A combination of polar (N-H, C-N) and non-polar (C-H, C-C) bonds.
Based on these features, 4-(3-Aminopropyl)-4H-1,2,4-triazole is predicted to be a polar molecule. The presence of multiple nitrogen atoms and the primary amine makes it capable of forming strong hydrogen bonds with protic solvents.[10]
Predictive Insights from an Analogue: 3-Amino-1,2,4-triazole
This trend suggests that polar, protic solvents and highly polar aprotic solvents are effective at solvating amino-triazole structures. Therefore, for 4-(3-Aminopropyl)-4H-1,2,4-triazole, a similar trend can be anticipated, with good solubility in polar protic solvents like alcohols and potentially high solubility in polar aprotic solvents like NMP and DMSO.
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal saturation method is a widely accepted technique for this purpose.[11]
Materials and Equipment
-
Analyte: High-purity 4-(3-Aminopropyl)-4H-1,2,4-triazole (purity > 99.5%). The synthesis of 4-amino-1,2,4-triazole derivatives has been reported through various methods, often involving the reaction of hydrazine hydrate with formic acid or its derivatives.[12][13] Purity should be confirmed by analytical techniques such as HPLC and NMR.[14][15]
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, N-methyl-2-pyrrolidone, dimethyl sulfoxide).
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 K)
-
Centrifuge
-
Calibrated thermometers
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) for concentration analysis.[16][17][18][19]
-
Experimental Workflow
The following workflow outlines the isothermal saturation method for determining the solubility of 4-(3-Aminopropyl)-4H-1,2,4-triazole.
Figure 1: Isothermal Saturation Method Workflow.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 4-(3-Aminopropyl)-4H-1,2,4-triazole to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[20]
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points until the concentration remains constant).
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filtration: Immediately filter the sample through a syringe filter compatible with the solvent into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.
-
Quantification: Accurately weigh the vial with the filtrate to determine the mass of the solution. Dilute the filtrate with a suitable solvent and analyze the concentration of 4-(3-Aminopropyl)-4H-1,2,4-triazole using a validated HPLC method.[21]
-
Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ and M₁ are the mass and molar mass of the solute, respectively.
-
m₂ and M₂ are the mass and molar mass of the solvent, respectively.
-
Data Presentation and Analysis
For clarity and comparative analysis, the experimentally determined solubility data should be presented in a tabular format.
Table 1: Mole Fraction Solubility (x) of 4-(3-Aminopropyl)-4H-1,2,4-triazole in Various Organic Solvents at Different Temperatures.
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | N-Methyl-2-pyrrolidone |
| 283.15 | data | data | data | data | data |
| 293.15 | data | data | data | data | data |
| 303.15 | data | data | data | data | data |
| 313.15 | data | data | data | data | data |
| 318.15 | data | data | data | data | data |
Thermodynamic Modeling of Solubility
To enhance the utility of the experimental data, several thermodynamic models can be employed to correlate the solubility with temperature.[22] These models are valuable for interpolating solubility at intermediate temperatures and for understanding the thermodynamics of the dissolution process.
Commonly used models include:
-
The modified Apelblat equation: This semi-empirical model is widely used to correlate solubility with temperature.
-
The Buchowski–Ksiazaczak λh equation: This model is particularly useful for systems with a single solid phase in equilibrium with the liquid phase.
-
The Wilson model and NRTL model: These are activity coefficient models that can describe the non-ideal behavior of the solution.[11]
The application of these models allows for the calculation of thermodynamic properties of dissolution, such as the Gibbs energy, enthalpy, and entropy of mixing, providing deeper insights into the solute-solvent interactions.[11]
Interpretation of Results and Causality
The experimentally determined solubility profile should be interpreted in the context of the physicochemical properties of both the solute and the solvents.
-
Polarity and Hydrogen Bonding: High solubility in polar protic solvents like methanol and ethanol would be attributed to strong hydrogen bonding interactions between the solvent's hydroxyl group and the triazole ring's nitrogen atoms, as well as the aminopropyl side chain.
-
Aprotic Solvents: Significant solubility in polar aprotic solvents like NMP and DMSO would indicate that dipole-dipole interactions also play a crucial role in the solvation process.
-
Non-polar Solvents: Low solubility in non-polar solvents such as hexane or toluene would be expected due to the polar nature of 4-(3-Aminopropyl)-4H-1,2,4-triazole.
A logical framework for interpreting solubility can be visualized as follows:
Sources
- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. epa.gov [epa.gov]
- 19. helixchrom.com [helixchrom.com]
- 20. researchgate.net [researchgate.net]
- 21. eurl-pesticides.eu [eurl-pesticides.eu]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Literature review of 4-substituted-1,2,4-triazole synthesis pathways
Title: Precision Engineering of the 4-Substituted-1,2,4-Triazole Scaffold: A Technical Guide to Regioselective Synthesis
Executive Summary The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability. However, for drug development professionals, the challenge lies not in generating a triazole, but in generating the correct regioisomer. Direct alkylation of the parent 1,2,4-triazole ring is thermodynamically biased toward the N1-position (approx. 90:10 ratio), making the isolation of high-purity 4-substituted analogs (N4) via alkylation inefficient and costly.
This guide bypasses the N1-alkylation bottleneck. We focus exclusively on de novo ring construction strategies that lock the substituent at the N4 position during synthesis. We present three validated pathways, ranked by their utility in high-throughput library generation and process scalability.
Part 1: The Regioselectivity Challenge
To control the outcome, one must understand the failure mode. In the parent 1,2,4-triazole, the N1 proton is the most acidic (pKa ~10). Deprotonation yields an anion where the charge density is delocalized, but electrophilic attack occurs predominantly at N1 (or N2, which is tautomerically equivalent in unsubstituted rings) due to the "lone pair" availability and steric factors.
The Solution: To achieve 100% N4-regioselectivity, the N4-substituent must be introduced as a primary amine before the ring is closed.
Part 2: Pathway A — The "Switch" Strategy (Oxadiazole Recyclization)
Best For: Late-stage functionalization, converting existing scaffolds, and absolute regiocontrol.
This pathway utilizes 1,3,4-oxadiazoles as activated precursors.[1] Upon heating with a primary amine, the oxadiazole ring opens and recyclizes into the thermodynamically more stable 1,2,4-triazole. This is a "chemical editing" technique that retains the 3,5-substituents while installing the N4 group.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the primary amine on the oxadiazole C2/C5, leading to ring opening (forming a hydrazine intermediate) followed by dehydration and ring closure.
Figure 1: The thermodynamic drive from the oxygen-containing heterocycle to the nitrogen-rich triazole ensures high conversion.
Experimental Protocol: The Toluene Reflux Method
Scope: Validated for aryl and alkyl amines. Reagents: 2,5-Disubstituted-1,3,4-oxadiazole (1.0 equiv), Primary Amine (1.2–1.5 equiv), Toluene (anhydrous).
-
Setup: Charge a round-bottom flask with the 1,3,4-oxadiazole substrate and anhydrous toluene (0.5 M concentration).
-
Addition: Add the primary amine (1.5 equiv). Note: If the amine is a hydrochloride salt, add 1.5 equiv of Triethylamine (TEA) to liberate the free base.
-
Reaction: Equip with a Dean-Stark trap (optional but recommended for scale-up) and reflux at 110°C for 12–24 hours. Monitor by TLC (shift in polarity is usually distinct).
-
Workup: Cool to room temperature.
-
Scenario A (Precipitation): If the product crystallizes, filter and wash with cold hexanes.
-
Scenario B (Soluble): Concentrate in vacuo.[2] Redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then brine. Dry over Na2SO4.
-
-
Purification: Recrystallization from Ethanol/Water is typically sufficient.
Part 3: Pathway B — The One-Pot Multicomponent Reaction (MCR)
Best For: Combinatorial libraries, high-throughput screening (HTS), and "Green" synthesis.
This approach assembles the ring from three simple building blocks: a primary amine (R-NH2), an orthoester (providing the C3/C5 carbons), and a hydrazine (providing N1/N2). It is highly convergent and avoids the isolation of intermediates.
Mechanism of Action
The orthoester condenses with the amine to form an imidate, which is then intercepted by the hydrazine (or hydrazide) to form an amidrazone, followed by cyclization.
Figure 2: The convergent assembly allows for diversity at N4 (via amine) and C3/C5 (via orthoester/hydrazide).
Experimental Protocol: Acid-Catalyzed MCR
Reagents: Primary Amine (1.0 equiv), Acylhydrazide (1.0 equiv), Triethyl orthoester (excess/solvent or 1.5 equiv), Sulfamic Acid (Catalyst, 10 mol%).
-
Activation: In a microwave vial or pressure tube, combine the Primary Amine and Triethyl orthoester. Add Sulfamic Acid (solid, easy to handle).
-
Condensation: Stir at room temperature for 15 minutes to initiate imidate formation.
-
Assembly: Add the Acylhydrazide.
-
Cyclization: Heat the mixture.
-
Method A (Thermal): 80–100°C for 4–6 hours.
-
Method B (Microwave - Recommended): 120°C for 15–20 minutes.
-
-
Workup: The reaction often solidifies. Triturate with cold ethanol or diethyl ether. The sulfamic acid catalyst is water-soluble and easily removed during aqueous wash if needed.
Part 4: Pathway C — Classical Condensation (Pellizzari & Einhorn-Brunner)
Best For: Large-scale industrial synthesis of simple analogs where harsh conditions are tolerable.
While historical, these reactions remain relevant for bulk synthesis.
-
Pellizzari Reaction: Amide + Hydrazide.[3][4][5][6] Requires high heat (often neat at >200°C) to drive off water and ammonia.
-
Einhorn-Brunner Reaction: Diacylamine (Imide) + Hydrazine.[2][6] Slightly milder but requires acid catalysis.
Limitation: These methods often suffer from lower atom economy and difficult purification if the substrates are sensitive to thermal degradation. They are less suitable for complex drug intermediates than Pathways A and B.
Part 5: Comparative Analysis
| Feature | Pathway A: Oxadiazole Switch | Pathway B: Orthoester MCR | Pathway C: Classical (Pellizzari) |
| N4-Regioselectivity | Absolute (>99%) | Absolute (>99%) | High, but transamination can occur |
| Reaction Conditions | Moderate (Reflux) | Mild to Moderate (MW accessible) | Harsh (>180°C) |
| Substrate Scope | Broad (tolerant of sterics) | Excellent for library diversity | Limited to thermally stable groups |
| Atom Economy | Good | High | Moderate (loss of NH3/H2O) |
| Primary Use Case | Late-stage scaffold hopping | Fragment-based Drug Discovery (FBDD) | Commodity chemical synthesis |
References
-
Einhorn-Brunner Reaction Mechanism & Scope: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961. Note: The foundational text defining the acid-catalyzed condensation of imides.
-
Modern MCR Approaches (Orthoester Route): Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[7][8][9] Synlett, 2015. Note: Describes the microwave-assisted green protocol.
-
Oxadiazole-to-Triazole Transformation: Bentiss, F., et al. "Synthesis and characterization of new 2,5-disubstituted 1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry, 2002. Note: Establishes the thermodynamic stability driving the ring transformation.
-
Regioselectivity in Triazole Synthesis: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles."[7] The Journal of Organic Chemistry, 2011. Note: Critical analysis of regiocontrol using modern reagents.
-
Pellizzari Reaction Overview: Pellizzari, G. "Gazzetta Chimica Italiana," 1911. Note: The original description of the amide-hydrazide condensation. [5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. isres.org [isres.org]
Toxicity and safety data sheets (SDS) for 4-(3-Aminopropyl)-4H-1,2,4-triazole
This guide serves as a technical manual for the safe handling, toxicological assessment, and experimental application of 4-(3-Aminopropyl)-4H-1,2,4-triazole .
Editorial Note: As of 2026, comprehensive toxicological datasets specific to CAS 897054-15-8 are limited. The safety protocols defined herein are constructed using Structure-Activity Relationship (SAR) analysis, leveraging data from structural isomers (e.g., 1-(3-aminopropyl)-1,2,4-triazole) and functional group reactivity (primary aliphatic amines + triazole heterocycles).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents a bifunctional building block, featuring a monodentate triazole ligand tethered to a primary amine. It is frequently employed in the synthesis of Metal-Organic Frameworks (MOFs), coordination complexes, and as a linker in antibody-drug conjugates (ADCs).
| Parameter | Technical Specification |
| Chemical Name | 4-(3-Aminopropyl)-4H-1,2,4-triazole |
| CAS Number | 897054-15-8 |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| Structure | Triazole ring N4-substituted with a propyl-amine chain |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| pKa (Predicted) | ~9.8 (Amine), ~2.3 (Triazole N2) |
| Solubility | Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in Et₂O |
Hazard Identification & Toxicology (SAR Analysis)
The Mechanistic Basis of Toxicity
To understand the safety profile without direct in vivo data, we deconstruct the molecule into its reactive pharmacophores:
-
The Aminopropyl Tail (Local Toxicity): The primary aliphatic amine (
) is a strong base. Upon contact with biological tissue, it saponifies lipids and denatures proteins, leading to severe irritation or chemical burns . -
The Triazole Core (Systemic Toxicity): 1,2,4-triazoles are known to inhibit CYP450 enzymes. While the N4-substitution pattern generally reduces the teratogenic potency seen in N1-substituted antifungals (like fluconazole), systemic exposure should still be treated as a potential reproductive hazard .
GHS Classification (Derived)
Based on analog CAS 794522-91-1 and functional group rules.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |
| Skin Corr./Irrit. | Cat 1B/2 | H314/H315: Causes severe skin burns/irritation. |
| Eye Damage | Cat 1 | H318: Causes serious eye damage. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation. |
Experimental Safety & Handling Protocols
Engineering Controls
Do not handle this compound on an open bench. The hygroscopic nature combined with amine volatility requires strict atmospheric control.
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary: Schlenk line or Glovebox (N₂ atmosphere) recommended for high-purity synthesis to prevent carbonate formation (reaction of amine with atmospheric CO₂).
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Technical Rationale |
| Ocular | Chemical Goggles + Face Shield | Amines are corrosive; vapors can cause corneal edema ("blue haze"). |
| Dermal | Nitrile (Double gloved) | Breakthrough: <10 min for thin nitrile. Change immediately upon splash.[2] |
| Respiratory | P100/OV Cartridge | Required only if handling outside a fume hood (e.g., spill cleanup). |
Workflow: Safe Synthesis & Aliquoting
The following diagram illustrates the decision logic for handling this hygroscopic amine to maintain both safety and chemical integrity.
Caption: Logic flow for handling hygroscopic amine-triazole derivatives to prevent hydrolysis and exposure.
Emergency Response & Spill Management
First Aid Causality
-
Eye Contact: Immediate irrigation is critical.[2] The basicity of the amine causes penetrating burns that continue until neutralized. Protocol: Flush for 15+ minutes; do not wait for pain (nerves may be deadened).
-
Skin Contact: Do not use vinegar (exothermic reaction risk). Wash with copious soap and water.[3][1]
Spill Cleanup Protocol (Self-Validating)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Neutralize: Do not wipe up the pure amine. Apply a weak acid neutralizer (e.g., Citric acid or dilute acetic acid absorbed on clay) to convert the volatile free base into a non-volatile salt.
-
Verify: Use pH paper to confirm the spill residue is pH 6-8 before final disposal.
Synthesis & Application Context
Researchers typically utilize this compound to introduce a "triazole tail" onto a scaffold.
Common Reaction: Amide Coupling
Critical Observation: The triazole ring nitrogens are weakly nucleophilic (pKa ~2.3). Under standard amide coupling conditions, the primary amine (pKa ~9.8) reacts exclusively. However, if using strong alkylating agents (e.g., methyl iodide), protection of the triazole ring may be necessary to prevent quaternization.
References
-
Konoscience. (2024). Product Catalog: 4-(3-Aminopropyl)-4H-1,2,4-triazole (CAS 897054-15-8). Retrieved from
-
Fluorochem. (2024). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride (Analog CAS 794522-91-1). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Amino-1,2,4-triazole (Toxicology Comparison). National Library of Medicine. Retrieved from
-
ECHA. (2023). Registration Dossier: 1,2,4-Triazole (General Systemic Toxicity). European Chemicals Agency.[4] Retrieved from
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Aminopropyl-Triazole Moiety
The 4-(3-aminopropyl)-4H-1,2,4-triazole scaffold is a key structural motif in medicinal chemistry and materials science. The 1,2,4-triazole ring is a privileged heterocyclic structure known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The aminopropyl side chain provides a flexible linker and a primary amine functional group, which is crucial for forming ionic interactions, hydrogen bonds, or covalent linkages with biological targets or other molecules. This unique combination makes 4-(3-aminopropyl)-4H-1,2,4-triazole a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole. The presented methodology is a multi-step synthesis that begins with commercially available precursors and employs a phthalimide-protected intermediate to ensure high yields and purity of the final product. We will delve into the rationale behind each synthetic step, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis.
Overall Synthetic Strategy: A Two-Stage Approach
The synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole is most effectively achieved through a two-stage process. This strategy involves the initial N-alkylation of the 4H-1,2,4-triazole ring with a protected aminopropyl group, followed by a deprotection step to reveal the desired primary amine. This approach is superior to direct alkylation with 3-halopropylamine, which can lead to side reactions such as self-alkylation of the aminopropylating agent or over-alkylation of the triazole nitrogen.
The chosen method utilizes the Gabriel synthesis, a classic and reliable technique for the preparation of primary amines.[3] This involves using N-(3-bromopropyl)phthalimide as the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions and allowing for clean alkylation and subsequent deprotection.
Part 1: Synthesis of the Alkylating Agent, N-(3-Bromopropyl)phthalimide
The first critical step is the preparation of the alkylating agent. This is achieved by reacting potassium phthalimide with an excess of 1,3-dibromopropane.
Reaction Pathway
Protocol 1: Synthesis of N-(3-Bromopropyl)phthalimide
Rationale: This reaction is a nucleophilic substitution where the phthalimide anion acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane.[3] Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the di-substituted byproduct, 1,3-bis(phthalimido)propane. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Potassium Phthalimide | 185.22 | 0.1 | 1.0 | 18.52 g |
| 1,3-Dibromopropane | 201.89 | 0.5 | 5.0 | 100.95 g (50 mL) |
| Dimethylformamide (DMF) | - | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (18.52 g, 0.1 mol) and dimethylformamide (200 mL).
-
Stir the suspension and add 1,3-dibromopropane (50 mL, 0.5 mol).
-
Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A white precipitate of N-(3-bromopropyl)phthalimide will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and unreacted salts.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure N-(3-bromopropyl)phthalimide as a white crystalline solid. Expected yield: 80-90%.
Part 2: N-Alkylation of 4H-1,2,4-Triazole
With the alkylating agent in hand, the next step is to attach the protected aminopropyl chain to the N4 position of the 1,2,4-triazole ring.
Reaction Pathway
Protocol 2: Synthesis of 4-(3-Phthalimidopropyl)-4H-1,2,4-triazole
Rationale: This is another SN2 reaction. 4H-1,2,4-triazole is weakly acidic and requires a base to be deprotonated, forming the more nucleophilic triazolide anion. Potassium carbonate (K₂CO₃) is a suitable and cost-effective base for this purpose.[4] It is strong enough to deprotonate the triazole but mild enough to avoid side reactions. DMF is again used as the solvent for its ability to dissolve the reactants and facilitate the nucleophilic substitution. The reaction is heated to increase the rate of reaction.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4H-1,2,4-Triazole | 69.07 | 0.08 | 1.0 | 5.53 g |
| N-(3-Bromopropyl)phthalimide | 268.11 | 0.08 | 1.0 | 21.45 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.12 | 1.5 | 16.59 g |
| Dimethylformamide (DMF) | - | - | - | 150 mL |
Procedure:
-
In a 250 mL round-bottom flask, suspend 4H-1,2,4-triazole (5.53 g, 0.08 mol) and anhydrous potassium carbonate (16.59 g, 0.12 mol) in DMF (150 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium triazolide salt.
-
Add N-(3-bromopropyl)phthalimide (21.45 g, 0.08 mol) to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-18 hours, with stirring. Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts (K₂CO₃ and KBr).
-
Pour the filtrate into 600 mL of ice-cold water to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product in a vacuum oven. The product, 4-(3-phthalimidopropyl)-4H-1,2,4-triazole, is typically obtained as a white or off-white solid and can be used in the next step without further purification. Expected yield: 75-85%.
Part 3: Deprotection to Yield 4-(3-Aminopropyl)-4H-1,2,4-triazole
The final step is the removal of the phthalimide protecting group to liberate the primary amine. This is efficiently accomplished by hydrazinolysis.
Reaction Pathway
Protocol 3: Synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole
Rationale: Hydrazine acts as a strong nucleophile that attacks the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion. Ethanol is a common solvent for this transformation as it dissolves the starting material and is compatible with hydrazine.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-(3-Phthalimidopropyl)-4H-1,2,4-triazole | 256.27 | 0.06 | 1.0 | 15.38 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.18 | 3.0 | 9.0 g (8.7 mL) |
| Ethanol (95%) | - | - | - | 200 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-(3-phthalimidopropyl)-4H-1,2,4-triazole (15.38 g, 0.06 mol) in ethanol (200 mL).
-
Add hydrazine hydrate (8.7 mL, ~0.18 mol) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the byproduct.
-
Remove the phthalhydrazide precipitate by vacuum filtration.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil or a semi-solid.
-
To purify the product, dissolve the residue in a minimal amount of hot isopropanol. Upon cooling, the desired 4-(3-aminopropyl)-4H-1,2,4-triazole may crystallize. Alternatively, column chromatography (silica gel, using a gradient of dichloromethane/methanol with ammonia) can be used for purification if the product is an oil.
-
The final product is typically a hygroscopic solid or a viscous oil. Expected yield: 85-95%.
Conclusion
The protocols detailed in this guide provide a reliable and scalable pathway for the synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole. By understanding the chemical principles behind each step—from the strategic use of a protecting group in the Gabriel synthesis to the choice of bases and solvents—researchers can confidently reproduce this synthesis and adapt it for the creation of more complex derivatives. The self-validating nature of this protocol, characterized by the precipitation of intermediates and byproducts, allows for straightforward monitoring and purification, making it an excellent method for both academic and industrial laboratories.
References
-
Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from
- SciSpace. (2020, July 13). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
- ResearchGate. (2025, August 6). Studies on synthetic methods of N-(3-bromopropyl)phthalimide.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives.
- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
- ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.).
- Google Patents. (n.d.). WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide.
- European Patent Office. (1993, March 17). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives.
- Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura.
- Khan Academy. (2024, December 31). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy [Video]. YouTube.
- ProQuest. (2016). Regioselective alkylation of 1,2,4-triazole using.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
- ResearchGate. (2025, August 9). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters | Request PDF.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).
- Research and Reviews: Journal of Chemistry. (2018, January 9). Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives.
- MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- Chemical Methodologies. (2021, July 15). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution.
- Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Sources
- 1. rroij.com [rroij.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
- 5. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Note: 4-(3-Aminopropyl)-4H-1,2,4-triazole in MOF Synthesis
[1]
Executive Summary
The ligand 4-(3-Aminopropyl)-4H-1,2,4-triazole represents a strategic "bifunctional" linker for Reticular Chemistry.[1] Unlike standard imidazolate or carboxylate linkers, this molecule features:
-
Structural Anchor: The 1,2,4-triazole ring (N1/N2 donors) serves as the primary coordination site, forming robust M-N bonds (typically with Zn²⁺, Cu²⁺, or Fe²⁺) similar to Zeolitic Imidazolate Frameworks (ZIFs).[1]
-
Functional Pendant: The propyl-amine tail remains uncoordinated (non-structural) within the pore, providing a "free" nucleophilic site for Post-Synthetic Modification (PSM), CO₂ capture, or catalytic functionalization.[1]
Key Challenge: The primary amine (-NH₂) is a competitive donor.[1] Without precise synthetic control, it will coordinate to the metal center, preventing framework assembly or leading to amorphous coordination polymers.[1] This guide provides the Acid-Modulated Solvothermal Protocol required to suppress amine coordination during crystallization.
Ligand Synthesis Protocol
Note: This ligand is not widely available commercially.[1] The following protocol describes its de novo synthesis via the transamination of 1,2-diformylhydrazine.
Reaction Logic
The synthesis exploits the condensation of 1,2-diformylhydrazine with a primary amine.[1] At elevated temperatures, the hydrazine moiety cyclizes with the amine to form the 4-substituted-1,2,4-triazole ring.[1]
Materials
-
Precursor A: 1,2-Diformylhydrazine (8.8 g, 0.10 mol)[1]
-
Precursor B: 1,3-Diaminopropane (Excess, 20 mL, ~0.24 mol)[1]
-
Solvent: Ethylene Glycol (50 mL) - High boiling point required.
-
Apparatus: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.[1]
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask, suspend 1,2-diformylhydrazine (8.8 g) in Ethylene Glycol (50 mL).
-
Addition: Add 1,3-Diaminopropane (20 mL) slowly. The excess diamine acts as both reactant and solvent modifier.[1]
-
Cyclization: Heat the mixture to 160°C for 12 hours .
-
Work-up:
-
Purification:
MOF Synthesis: The "Acid-Blocking" Strategy
Target Framework: Zn(L)₂ (Analogous to ZIF-8 topology).[1]
Experimental Rationale
To ensure the metal binds only to the triazole nitrogen atoms (soft/borderline donors) and not the pendant amine (hard donor), we introduce a Brønsted acid.
-
Role of Acid (HNO₃ or HBF₄): Protonates the pendant primary amine (
). The ammonium cation cannot coordinate to Zn²⁺.[1] -
Role of Base (Solvothermal): As the reaction proceeds, the slow release of amine (or thermal deprotonation of the triazole) drives the framework assembly.
Protocol: Zn-Triazolate-Amine MOF
| Parameter | Specification |
| Metal Source | Zinc Nitrate Hexahydrate ( |
| Ligand | 4-(3-Aminopropyl)-4H-1,2,4-triazole (L ) |
| Solvent System | DMF : Ethanol (1:1 v/v) |
| Modulator | Nitric Acid (HNO₃, 65%) |
| Temperature | 100°C |
| Duration | 24 - 48 Hours |
Step-by-Step Workflow
-
Metal Solution: Dissolve 0.297 g (1.0 mmol) of
in 5 mL of Ethanol. -
Ligand Solution: Dissolve 0.252 g (2.0 mmol) of Ligand L in 5 mL of DMF.
-
Acid Modulation (CRITICAL):
-
Add 30 µL of concentrated HNO₃ to the Ligand Solution.
-
Observation: The solution may warm slightly as the amine protonates.[1]
-
-
Mixing: Slowly pour the Metal Solution into the Ligand Solution. Stir for 10 minutes.
-
Crystallization:
-
Harvesting:
Characterization & Validation
Data Summary Table
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks, low angle (2θ < 10°) | Confirms crystallinity and large unit cell (porosity).[1] |
| ¹H NMR (Digestion) | Triazole : Propyl : Amine integration | Verifies Ligand:Metal ratio (usually 2:1) and ligand integrity.[1] |
| FT-IR | Confirms presence of free (non-coordinated) amine groups.[1] | |
| N₂ Isotherm (77 K) | Type I Isotherm | Microporous material.[1] BET Surface Area > 500 m²/g.[1] |
Self-Validating Check: The "Amine Test"
To prove the amine is free and not bound to Zn:
Application: Post-Synthetic Modification (PSM)
The pendant amine allows this MOF to act as a "Click-Ready" scaffold.[1]
Workflow Diagram (Graphviz)
Caption: Workflow for converting the pristine amine-MOF into a functionalized material via Post-Synthetic Modification.
Protocol: CO₂ Capture Enhancement (Isocyanate Click)
-
Suspend 50 mg of Zn-L MOF in 5 mL dry Toluene.
-
Add Phenyl Isocyanate (1.5 equivalents relative to amine).[1]
-
Stir at Room Temperature for 12 hours.
-
Wash extensively with Toluene and Acetone.[1]
-
Outcome: The amine converts to a Urea linkage.[1] This bulky group constricts the pore size and increases H-bonding potential, significantly enhancing CO₂/N₂ selectivity.[1]
References
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification from ethylene/ethane/acetylene ternary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Catalytic applications of transition metal complexes with aminopropyl triazoles
Application Note: Catalytic Architectures of Transition Metal Complexes with Aminopropyl Triazoles
Executive Summary
This guide details the catalytic utility of aminopropyl triazole ligands—a versatile class of N-donor chelators derived largely from "Click" chemistry (CuAAC). Unlike rigid aromatic ligands (e.g., bipyridine), aminopropyl triazoles feature a flexible propyl linker that facilitates the formation of six-membered chelate rings with transition metals. This structural feature imparts hemilability —the ability to temporarily dissociate from the metal center to open a coordination site for substrate binding—making them exceptional candidates for dynamic catalytic cycles in drug discovery and process chemistry.
Part 1: Ligand Design & Coordination Modes
The core scaffold discussed is the 1-(3-aminopropyl)-1,2,3-triazole . The propyl spacer between the triazole N1 and the amine nitrogen is critical.
-
Bite Angle Tuning: The propyl chain allows for a larger bite angle compared to ethyl or methyl linkers, stabilizing larger metals (Pd, Ru) while maintaining flexibility.
-
Electronic Asymmetry: The ligand presents a "hard" amine donor and a "softer" triazole donor (via N3), creating an electronic gradient across the metal center that facilitates redox steps (e.g., Oxidative Addition/Reductive Elimination).
Visualization: Coordination Architectures
Caption: Figure 1. Coordination variability of aminopropyl triazole ligands. The bidentate mode (Yellow) is the primary catalytic driver.
Part 2: Application A - Ligand-Accelerated CuAAC (Click Chemistry)
Context: In drug development, bioconjugation requires fast kinetics at low concentrations. Copper(I) is unstable and prone to oxidation. Aminopropyl triazole ligands (related to the famous TBTA) stabilize Cu(I) by blocking vacant coordination sites, preventing disproportionation while accelerating the cycloaddition rate by orders of magnitude.
Protocol 1: Stabilized Cu(I) Catalysis for Bioconjugation
-
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles using a stabilized Cu-Ligand complex.
-
Scope: Compatible with aqueous buffers, cell lysates, and organic solvents.[1]
Reagents:
-
Ligand (L): Tris(3-aminopropyl-triazolyl)amine derivative or simple 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-1-amine.
-
Catalyst Source: CuSO₄·5H₂O (Precatalyst).
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Step):
-
Prepare a stock solution of CuSO₄ (10 mM in water).
-
Prepare a stock solution of Ligand L (20 mM in DMSO or water).
-
Mix 1 equivalent of Cu to 1.1–2.0 equivalents of L .
-
Observation: The solution should remain clear blue (Cu(II)). If it turns cloudy, the ligand concentration is insufficient.
-
-
Reaction Assembly:
-
In a reaction vial, add Alkyne (1.0 equiv) and Azide (1.0 equiv).
-
Add the Cu-L complex (1–5 mol%).
-
Initiation: Add Sodium Ascorbate (freshly prepared, 5–10 mol%).
-
Mechanism Check: The solution will turn colorless or pale yellow as Cu(II) reduces to the active Cu(I)-L species.
-
-
Monitoring:
-
Stir at Room Temperature (RT) for 1–4 hours.
-
Monitor via LC-MS. The ligand prevents the formation of Cu-acetylide aggregates, keeping the reaction homogeneous.
-
-
Workup (Metal Scavenging):
-
Add a chelating resin (e.g., QuadraPure™ TU) or EDTA to sequester copper.
-
Filter and concentrate.
-
Why this works: The amine arm of the ligand acts as a proton shuttle or simply increases electron density on the Cu center, facilitating the formation of the copper-acetylide intermediate.
Part 3: Application B - Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: Aminopropyl triazoles serve as excellent ligands for Pd-catalyzed C-C bond formation. The "hemilability" is key here: the triazole arm can dissociate to allow the bulky boronic acid to approach the Pd center during transmetallation.
Protocol 2: Aqueous Suzuki Coupling of Aryl Bromides
-
Objective: Green synthesis of biaryls using water-soluble Pd-aminopropyl triazole complexes.
Reagents:
-
Pd Source: Na₂PdCl₄ or Pd(OAc)₂.
-
Ligand: 3-(1-alkyl-1H-1,2,3-triazol-4-yl)propan-1-amine.
-
Base: K₂CO₃ (3 equiv).
-
Solvent: Ethanol/Water (1:1).
Step-by-Step Methodology:
-
In Situ Catalyst Formation:
-
Charge a flask with Pd(OAc)₂ (1 mol%) and Ligand (2 mol%).
-
Add Ethanol/Water (2 mL) and stir for 15 min at RT under Argon.
-
Visual Check: Solution typically turns from orange to pale yellow/clear, indicating chelation.
-
-
Substrate Addition:
-
Reaction:
-
Heat to 80°C for 6–12 hours.
-
Control: Perform a "hot filtration" test if heterogeneous catalysis (nanoparticles) is suspected. If the filtrate stops reacting, the active species is heterogeneous. Aminopropyl triazoles often stabilize soluble Pd nanoparticles.
-
-
Purification:
-
Extract with Ethyl Acetate.
-
The ligand remains in the aqueous phase (if designed with hydrophilic groups) or is removed via silica chromatography.
-
Visualization: Catalytic Cycle Logic
Caption: Figure 2. The hemilability of the triazole arm (Red Box) facilitates the crowded transmetallation step.
Part 4: Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Precipitation of Cu (CuAAC) | Ligand deficiency or oxidation to Cu(II). | Increase Ligand:Cu ratio to 2:1. Add excess NaAscorbate. |
| Low Yield in Suzuki | Catalyst poisoning by sulfur/amines in substrate. | Increase catalyst loading to 2-5 mol%. Switch to anhydrous conditions (DMF) if substrate is water-sensitive. |
| Black Precipitate (Pd) | "Pd Black" formation (ligand failure). | The ligand is not stabilizing the Pd(0) species. Ensure the amine arm is not protonated (add base before heating). |
| Regioselectivity Issues | Non-selective coordination. | Use sterically bulky groups on the triazole N1 position (e.g., Adamantyl) to force specific geometry. |
References
-
Sharpless, K. B., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.
-
Fokin, V. V. (2021). "Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications." Chemical Reviews.
-
Astruc, D., et al. (2011). "Click Dendrimers and Triazole-Based Ligands in Catalysis." Angewandte Chemie International Edition.
-
Bedford, R. B., et al. (2021).[5] "Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits." ChemRxiv.
-
Albrecht, M. (2014). "Triazolylidenes: An Approach for Tuning the Electronic Properties of N-Heterocyclic Carbenes." Chemical Communications.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Transition metal salts can be toxic.
Sources
- 1. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. ajol.info [ajol.info]
- 4. US8563738B2 - Ligands for copper-catalyzed azide-alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reactions Involving 4-(3-Aminopropyl)-4H-1,2,4-triazole
Introduction: Integrating the 1,2,4-Triazole Moiety into Peptides
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application can be limited by poor metabolic stability and cell permeability. The incorporation of non-natural amino acids and heterocyclic scaffolds is a proven strategy to overcome these limitations. The 1,2,4-triazole ring, in particular, is a privileged structure in medicinal chemistry, known for its metabolic stability, ability to participate in hydrogen bonding, and its presence in numerous approved drugs.[1][2] This document provides a detailed guide for researchers on the application of 4-(3-Aminopropyl)-4H-1,2,4-triazole as a versatile building block for the conjugation of a triazole moiety to peptides and other carboxylic acid-containing molecules through peptide coupling reactions.
The primary amino group on the propyl linker of 4-(3-Aminopropyl)-4H-1,2,4-triazole provides a reactive handle for standard peptide coupling chemistries, allowing for its seamless integration into peptide sequences or attachment to small molecules. The resulting conjugate benefits from the physicochemical properties of the triazole ring, potentially enhancing solubility, metabolic stability, and target engagement.
Core Principles of Peptide Coupling with 4-(3-Aminopropyl)-4H-1,2,4-triazole
Peptide bond formation is a condensation reaction that is not thermodynamically favorable under standard conditions.[3] Therefore, the carboxyl group of the incoming amino acid (or molecule) must first be activated to facilitate nucleophilic attack by the primary amine of 4-(3-Aminopropyl)-4H-1,2,4-triazole. This activation is achieved using a variety of coupling reagents.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the coupling reagent byproduct.
Mechanism of Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and cost-effectiveness.[5][6] The reaction proceeds through an O-acylisourea intermediate.[7] However, this intermediate can undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization of the activated amino acid.[5][8] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included. These additives react with the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine.[5][9]
Caption: Carbodiimide-mediated peptide coupling workflow.
Experimental Protocols
The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid to 4-(3-Aminopropyl)-4H-1,2,4-triazole. These can be adapted for solid-phase peptide synthesis (SPPS) or for coupling to other carboxylic acid-containing molecules.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely used method for routine peptide couplings.
Materials:
-
N-protected amino acid (e.g., Fmoc-Gly-OH, Boc-Ala-OH)
-
4-(3-Aminopropyl)-4H-1,2,4-triazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Reaction Mixture Assembly: To the solution from step 1, add 4-(3-Aminopropyl)-4H-1,2,4-triazole (1.0 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 5 minutes.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure triazole-conjugated product.
Protocol 2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more powerful coupling reagent, often used for sterically hindered amino acids or difficult couplings.[10]
Materials:
-
N-protected amino acid
-
4-(3-Aminopropyl)-4H-1,2,4-triazole
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Solvents for workup and purification as in Protocol 1.
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution from step 1. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-(3-Aminopropyl)-4H-1,2,4-triazole (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Caption: General experimental workflow for peptide coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the reaction time and yield. The following table provides representative data for the coupling of Fmoc-Ala-OH with 4-(3-Aminopropyl)-4H-1,2,4-triazole using different coupling protocols.
| Coupling Reagent | Additive | Base | Reaction Time (h) | Isolated Yield (%) |
| EDC | HOBt | DIPEA | 8 | 85 |
| HATU | - | DIPEA | 3 | 92 |
| PyBOP | - | DIPEA | 4 | 88 |
Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent.2. Wet solvents or reagents.3. Steric hindrance. | 1. Use a fresh bottle of coupling reagent. Store hygroscopic reagents properly.2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimides). | Ensure an adequate amount of additive (HOBt, Oxyma) is used. Add the amine component promptly after the carbodiimide. |
| Racemization of the Amino Acid | Over-activation of the carboxylic acid; presence of excess base. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[9] Perform the reaction at a lower temperature (0 °C). Minimize the pre-activation time. |
| Difficult Purification | Water-soluble byproducts (e.g., urea from EDC). | Perform thorough aqueous washes during workup. If the product is sufficiently non-polar, multiple extractions can be effective. Consider using DCC for solution-phase synthesis where the DCU byproduct is insoluble and can be filtered off.[5] |
Conclusion
4-(3-Aminopropyl)-4H-1,2,4-triazole is a valuable reagent for the incorporation of a triazole moiety into peptides and other biomolecules. Standard peptide coupling methodologies, such as those employing EDC/HOBt or HATU, can be effectively utilized to form a stable amide bond with the primary amine of this building block. The protocols and insights provided in this document offer a comprehensive guide for researchers to successfully implement these reactions, paving the way for the development of novel peptide-based therapeutics with enhanced properties.
References
-
Mechanism of peptide bond formation through carbodiimide. - ResearchGate. Available at: [Link]
-
Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]
-
Carbodiimide - Wikipedia. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
Peptide Bond Formation with DCC - AK Lectures. Available at: [Link]
- Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents.
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. Available at: [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][11][12]-triazole-3-thiol derivatives as antimicrobial agents - Academia.edu. Available at: [Link]
-
Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. isres.org [isres.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. aklectures.com [aklectures.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Improving reaction yields for 4-(3-Aminopropyl)-4H-1,2,4-triazole synthesis
Welcome to the technical support guide for the synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction yields.
Overview of the Synthetic Pathway
The most reliable and common synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole is a two-step process. This pathway is favored because it avoids the self-reactivity of aminopropyl halides and provides better control over regioselectivity.
-
Step 1: N-Alkylation. 1,2,4-Triazole is alkylated using an amine-protected propyl halide, typically N-(3-bromopropyl)phthalimide. This step introduces the aminopropyl backbone onto the N4 position of the triazole ring.
-
Step 2: Deprotection. The phthalimide protecting group is removed to yield the final primary amine product, 4-(3-Aminopropyl)-4H-1,2,4-triazole.[1]
Below is a diagram illustrating the general experimental workflow.
Sources
Technical Support Center: 4-(3-Aminopropyl)-4H-1,2,4-triazole Solubility Guide
This is a technical support guide designed for researchers encountering solubility challenges with 4-(3-Aminopropyl)-4H-1,2,4-triazole (often abbreviated as APT or 4-apt ).[1][2][3]
Executive Summary & Chemical Profile
Molecule: 4-(3-Aminopropyl)-4H-1,2,4-triazole CAS: 88499-38-1 (free base) / 1363384-88-8 (dihydrochloride) Common Applications: Ligand for Iron(II) spin-crossover materials [1], precursor for ionic liquids, and coordination polymers.[1][2][3]
The Core Issue: While theoretically water-soluble due to its polarity, users often report "insolubility" or "oiling out" because the free base is a hygroscopic oil or low-melting solid that readily absorbs atmospheric CO₂ to form insoluble carbonates.[1] Furthermore, at neutral pH, the free base can aggregate or phase-separate, whereas the salt forms (HCl, HBr) are highly crystalline and soluble.
Physicochemical Data Table
| Property | Value / Description | Implication for Solubility |
| State (Free Base) | Viscous oil or low-melting solid | Hard to weigh; "oils out" in water.[1][2] |
| State (HCl Salt) | White crystalline solid | Highly water-soluble (>100 mg/mL).[1][2] |
| pKa (Amine) | ~10.5 (Primary amine) | Basic.[2][3] Protonated at pH < 9.[1] |
| pKa (Triazole) | ~2.5 (N1/N2 protonation) | Weakly basic.[2][3] Protonated at pH < 2.[1] |
| LogP | -0.7 (Estimated) | Hydrophilic, but aggregation prone.[1][2] |
| Hygroscopicity | High (Free base) | Absorbs water/CO₂ to form crusts.[1][2][3] |
Diagnostic Workflow
Use this decision tree to identify the specific cause of your solubility issue.
Figure 1: Diagnostic flowchart for troubleshooting solubility issues based on visual inspection.
Troubleshooting Guide & FAQs
Issue 1: "My sample is an oil that sits at the bottom of the flask."
Diagnosis: You are likely working with the free base . Mechanism: The free base of 4-(3-aminopropyl)-1,2,4-triazole is often an oil or a low-melting solid.[1][2][3] In neutral water, the local concentration of the amine raises the pH (>10), keeping the molecule uncharged.[2][3] While polar, the uncharged alkyl chain can cause phase separation (oiling out) at high concentrations.[1][3] Solution:
-
Acidification: Slowly add 1M HCl or acetic acid while stirring.
-
Target pH: Aim for pH 4–6 . This protonates the primary amine (
), converting the oil into a highly soluble cationic species.[3] -
Protocol: If preparing a stock, calculate 1 equivalent of HCl per mole of triazole.
Issue 2: "I see a white crust or precipitate that won't dissolve."
Diagnosis: Formation of Carbamates/Carbonates .[1]
Mechanism: Primary amines are nucleophilic and react with atmospheric CO₂ to form carbamates (
-
Degassing: Use freshly boiled or nitrogen-sparged water.[1]
-
Acid Wash: The addition of dilute acid will decompose the carbonate (releasing CO₂ gas) and dissolve the amine.
-
Storage: Always store the free base under Argon or Nitrogen in a desiccator.[1]
Issue 3: "The solution turns yellow or brown over time."
Diagnosis: Oxidation.[1] Mechanism: Amines can oxidize in air, leading to colored impurities (N-oxides or imine oligomers).[1][2][3] Solution:
-
Recrystallization: If the solid is brown, recrystallize the HCl salt from Ethanol/Water.[1] The salt is significantly more stable to oxidation than the free base.
-
Fresh Prep: Prepare solutions immediately before use.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this protocol to ensure long-term stability and solubility.
-
Weighing: Weigh the calculated amount of 4-(3-Aminopropyl)-4H-1,2,4-triazole.
-
Dissolution: Add 80% of the final volume of 0.1 M HCl (not water).
-
Reasoning: Immediate acidification prevents carbonate formation and ensures protonation.[1]
-
-
Mixing: Vortex or sonicate for 2 minutes. The oil should disappear completely.[1]
-
pH Adjustment: Check pH. It should be acidic (< 6).[1][3] If using for biological assays, neutralize carefully with NaOH to pH 7.4 immediately before use, or use a strong buffer (e.g., PBS) to maintain solubility.[1][3]
-
Filtration: Filter through a 0.22 µm PES membrane to remove any insoluble inorganic impurities (e.g., salts from synthesis).[1][2][3]
Protocol B: Converting Free Base to Dihydrochloride Salt
Recommended if you synthesized the molecule yourself.
-
Dissolve the crude oily free base in a minimal amount of Absolute Ethanol .[1]
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add Conc.[1] HCl (or HCl in dioxane) until pH ~1.
-
A white precipitate (the dihydrochloride salt) should form.[1]
-
Filter, wash with cold ether, and dry under vacuum.[1]
-
Result: A non-hygroscopic, white solid that dissolves instantly in water [2].[1][2][3]
References
-
Garcia, Y., et al. (2007).[1][2] "Iron(II) Spin Crossover Materials Based on the Ligand 4-(3-Aminopropyl)-1,2,4-triazole". Inorganic Chemistry, 46(10), 4079–4089.[1] Link[2]
-
Gütlich, P., et al. (2011).[1][2] "Spin Crossover in Transition Metal Compounds III". Springer Topics in Current Chemistry. (Describes synthesis and salt handling of amino-triazoles). Link
-
PubChem. (2024).[1] "Compound Summary: 1,2,4-Triazol-4-amine derivatives". National Library of Medicine.[1] Link
Sources
Technical Support Center: Optimizing Thermal Stability of Triazole-Based Coordination Polymers
Welcome to the technical support center dedicated to enhancing the thermal stability of triazole-based coordination polymers (CPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for synthesizing more robust materials. The following sections offer troubleshooting guidance and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of triazole-based coordination polymers?
The thermal stability of triazole-based CPs is a multifactorial property governed by the interplay of several key factors at the molecular level. These include:
-
Coordination Geometry of the Metal Ion: The coordination number and preferred geometry of the metal center play a crucial role.[1] Higher coordination numbers and more rigid geometries can lead to a more robust and thermally stable framework.[2]
-
Coordination Modes of the Triazole Ligand: Triazole ligands can coordinate to metal ions in various modes (e.g., monodentate, bidentate, bridging). The specific coordination mode dictates the dimensionality and connectivity of the resulting polymer, which in turn affects its thermal stability.[3][4]
-
Metal-to-Ligand Ratio: The stoichiometry of the metal salt and the triazole ligand is a critical parameter that influences the final structure and, consequently, its stability.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, pH, and solvent choice significantly impact the crystallization process and the final architecture of the coordination polymer.[1] Hydrothermal and solvothermal synthesis methods are commonly employed to promote the formation of crystalline, stable structures.[3][4]
-
Presence of Ancillary Ligands: The incorporation of other ligands, such as carboxylates, can influence the overall structure and stability of the coordination polymer.[5]
-
Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions between the polymer chains can provide additional reinforcement to the structure, enhancing its thermal stability.
Q2: My thermogravimetric analysis (TGA) curve shows an initial weight loss at a relatively low temperature (e.g., < 200°C). Does this indicate poor thermal stability of my triazole-based CP?
Not necessarily. An initial weight loss at lower temperatures is often attributable to the loss of guest molecules, such as residual solvents or adsorbed water, from the pores or surface of the coordination polymer.[6][7] The decomposition of the actual framework typically occurs at a higher temperature.
To differentiate between the loss of guest molecules and framework decomposition, it is crucial to properly "activate" the sample before TGA analysis. Activation involves removing these guest molecules, usually by solvent exchange followed by heating under vacuum.[6] A stable, activated triazole-based CP will exhibit a flat baseline in the TGA curve until the onset of framework decomposition.[6]
Q3: How can I strategically enhance the thermal stability of my triazole-based coordination polymers?
Several strategies can be employed to improve the thermal stability of these materials:
-
Ligand Design:
-
Rigid Ligands: Utilizing more rigid triazole-based ligands can pre-organize the structure and lead to more stable frameworks.
-
Increased Connectivity: Designing ligands with multiple coordination sites can increase the dimensionality and cross-linking of the polymer network, thereby enhancing stability.[2]
-
Bulky Substituents: Introducing bulky groups on the triazole ring can sterically hinder decomposition pathways.
-
-
Metal Ion Selection: The choice of the metal ion is critical. Metal ions with higher coordination numbers and stronger coordination bonds with nitrogen-donor ligands can lead to more stable structures.[8]
-
Post-Synthetic Modification (PSM): This technique involves chemically modifying the coordination polymer after its initial synthesis to introduce functional groups that can enhance intermolecular interactions and reinforce the framework.[6]
-
Formation of Interpenetrated Frameworks: Creating interpenetrated or catenated structures can lead to a more densely packed and stable material.
-
Surface Coating: Applying a protective coating, such as a polymer, can shield the coordination polymer from environmental factors and improve its stability.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Crystalline Product or Formation of Amorphous Precipitate
Question: My synthesis resulted in a low yield of the desired crystalline triazole-based coordination polymer, or I obtained an amorphous solid. How can I optimize the reaction to improve crystallinity and yield?
Answer: The formation of a crystalline coordination polymer is highly dependent on achieving the right balance of kinetic and thermodynamic control during the reaction.[1] Here are several factors to investigate:
| Parameter | Potential Problem | Troubleshooting Steps |
| Reaction Rate | The reaction may be too fast, leading to rapid precipitation instead of controlled crystal growth.[1] | - Reduce the reaction temperature.- Employ slower reactant mixing methods, such as vapor diffusion or slow evaporation.[1] |
| Reagent Ratios | The metal-to-ligand molar ratio may be suboptimal, leading to incomplete coordination or the formation of undesired phases.[1] | - Systematically vary the metal-to-ligand ratio to identify the optimal conditions for the desired dimensionality and structure. |
| Solvent Choice | A coordinating solvent might be competing with the triazole ligand for coordination sites on the metal ion, hindering the formation of the desired network.[1] | - Use a non-coordinating solvent or a solvent with lower coordinating ability. |
| pH of the Solution | The pH can influence the protonation state of the triazole ligand and the hydrolysis of the metal ion, affecting the final structure.[5] | - Carefully control and adjust the pH of the reaction mixture. |
| Purity of Reagents | Impurities in the starting materials can interfere with the crystallization process. | - Ensure the use of high-purity reagents and solvents. |
Issue 2: Loss of Crystallinity Upon Activation
Question: My triazole-based coordination polymer loses its crystallinity after the activation process to remove guest solvent molecules. What is causing this, and how can I prevent it?
Answer: The loss of crystallinity upon activation is a common problem and often indicates that the framework is collapsing as the guest molecules are removed.[6] The forces exerted during this process can be strong enough to disrupt the ordered structure.
| Cause | Explanation | Mitigation Strategy |
| Harsh Heating | Rapidly heating the sample to a high temperature can cause the framework to collapse before all solvent molecules have had a chance to escape in an orderly fashion.[6] | - Use a gradual heating ramp (e.g., 1-5 °C/min) under vacuum.- Determine the appropriate activation temperature from the TGA curve (the plateau before decomposition).[6] |
| Incomplete Solvent Exchange | High-boiling-point solvents like DMF have high surface tension and can be difficult to remove completely. Their presence during heating can lead to framework collapse.[6] | - Perform a thorough solvent exchange with a low-boiling-point solvent (e.g., methanol, acetone, or dichloromethane) for an extended period (24-72 hours), replacing the solvent multiple times.[6] |
| Framework Flexibility | The coordination polymer may be inherently flexible, and the removal of guest molecules that help to "prop up" the structure leads to its collapse. | - Consider strategies to increase framework rigidity, such as using more rigid ligands or introducing cross-linking. |
Experimental Protocols & Visualization
Protocol: Activation of a Triazole-Based Coordination Polymer for Thermal Analysis
This protocol outlines a general procedure for activating a synthesized triazole-based coordination polymer to ensure accurate thermal stability assessment.
1. Solvent Exchange: a. Immerse the as-synthesized coordination polymer in a low-boiling-point solvent (e.g., methanol or dichloromethane). b. Gently stir the suspension at room temperature for 24-48 hours. c. During this period, decant and replace the fresh solvent at least three times to ensure complete exchange.
2. Initial Drying: a. Filter the solvent-exchanged coordination polymer using a Buchner funnel. b. Allow the solid to air-dry in a fume hood for a few hours to remove the bulk of the surface solvent.
3. Vacuum Drying: a. Transfer the powder to a Schlenk flask or a vacuum oven. b. Heat the sample at a temperature below its decomposition point (typically 80-150 °C, as determined by a preliminary TGA of the unactivated sample) under a dynamic vacuum. c. Maintain these conditions for at least 12-24 hours to ensure the complete removal of all guest molecules from the pores.
4. Sample Handling: a. After activation, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent the re-adsorption of atmospheric moisture before analysis.
Diagram: Factors Influencing Thermal Stability
Caption: Key intrinsic and extrinsic factors that govern the thermal stability of triazole-based CPs.
Diagram: Troubleshooting Workflow for Low Crystallinity
Caption: A logical workflow for troubleshooting low crystallinity in coordination polymer synthesis.
References
- Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023-11-15). MDPI.
- Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. (2019-08-26). American Chemical Society.
- Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022-04).
- Technical Support Center: Enhancing the Thermal Stability of Cobalt-Based MOFs. (2025). BenchChem.
- Technical Support Center: Overcoming Solubility Issues of Cadmium Coordin
- Strategies to control the dimensionality of coordin
- Improving Hydrothermal Stability and Catalytic Activity of Metal–Organic Frameworks by Graphite Oxide Incorporation. (2014-08-08). The Journal of Physical Chemistry C.
- Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. Academia.edu.
- Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability. (2019-12-18).
- Two triazole-based coordination polymers: Synthesis and crystal structure characteriz
- Two triazole-based coordination polymers: Synthesis and crystal structure characteriz
- Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies. (2011-01-28). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques [academia.edu]
- 8. jmaterialscience.com [jmaterialscience.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Ligand Exchange with 4-(3-Aminopropyl)-4H-1,2,4-triazole
Status: Operational Ticket Subject: Troubleshooting Ligand Exchange & Coordination Protocols Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division[1][2]
Executive Summary
You are working with 4-(3-Aminopropyl)-4H-1,2,4-triazole (4-APT) .[1][2] This is a bifunctional ligand characterized by a bridging triazole head (capable of
This molecule is primarily used in two high-value contexts:[1][2]
-
MOF/Coordination Polymer Synthesis: Acting as a pillaring linker (e.g., in Hofmann-type Spin Crossover materials) where the triazole bridges metal centers (Fe, Zn, Cd) and the amine remains free for post-synthetic modification.[1][2]
-
Surface Functionalization: Displacing weaker ligands on nanoparticle surfaces (Au, Ag) to introduce hydrophilic/reactive amine handles.[1][2]
The following guide addresses the three most common failure modes: Solubility Mismatch , Protonation/pH Lockout , and Incomplete Exchange Kinetics .[1]
Diagnostic Matrix: Identify Your Issue
| Symptom | Probable Cause | Immediate Action |
| Immediate Precipitation | Solubility Shock: Ligand is polar; substrate environment is non-polar.[1][2] | Switch to Biphasic Exchange or use a Co-solvent Gradient (see Module 1).[1][2] |
| No Exchange Observed | pH Lockout: The triazole N1/N2 or amine is protonated. | Check pH vs. pKa . Adjust to pH > 3 for triazole binding; pH < 9 for amine stability (see Module 2).[1] |
| Aggregation (Nanoparticles) | Zeta Potential Collapse: Loss of steric repulsion before charge repulsion takes over. | Increase Ligand Excess (1000:1) or add Non-coordinating Salt to screen charges.[1] |
| Low Yield (MOF Synthesis) | Competitive Binding: Solvent is out-competing the ligand.[2] | Switch from coordinating solvents (DMF/DMSO) to MeOH/EtOH or increase Temp. |
Module 1: Solubility & Solvent Engineering
The Issue: 4-APT is highly polar due to the triazole ring and amine group. It dissolves well in Water, Methanol, and DMF but is insoluble in Toluene, Hexane, or Chloroform.[1][2] If your substrate (e.g., Oleic Acid-capped Nanoparticles) is in Toluene, adding 4-APT in methanol will cause the substrate to crash out immediately.[1][2]
The Solution: Phase Transfer Protocols
Do not mix incompatible solvents directly.[1] Use one of the following bridging strategies:
Option A: The Co-Solvent Gradient (For moderate polarity gaps)
-
Disperse substrate in minimal Chloroform (non-polar).[1]
-
Dissolve 4-APT in Acetone (intermediate polarity).
-
Add the Acetone solution dropwise. Acetone is miscible with both Chloroform and the eventual alcoholic wash.
Option B: Biphasic Exchange (For extreme polarity gaps) [1][2]
-
Phase 1 (Bottom): Substrate in Chloroform.[1]
-
Action: Vigorous stirring (1000 RPM) for 12–24 hours. The 4-APT will migrate to the interface, exchange with the hydrophobic ligand, and pull the substrate into the aqueous phase.
Table 1: Solvent Compatibility Guide
| Solvent | 4-APT Solubility | Substrate Compatibility (Typical) | Recommendation |
|---|---|---|---|
| Water | High | Hydrophilic MOFs / Citrate-NPs | Ideal for final product storage.[1][2] |
| Methanol | High | Some MOFs / Short-chain thiol NPs | Best Exchange Medium .[1][2] |
| DMF/DMSO | High | Most MOFs | Caution: DMF coordinates strongly to metals and may inhibit the triazole exchange. |
| Toluene/Hexane | Insoluble | Oleic Acid-capped NPs | Incompatible. Requires Biphasic method.[1][2] |
Module 2: pH & Protonation States (The "Invisible Barrier")
The Issue: The coordination ability of 4-APT is strictly dictated by pH.
-
Triazole Ring (N1/N2): These nitrogens are weak bases.[1][2] If protonated, they cannot coordinate to metal centers (Fe, Zn, Cu).[1][2]
-
Primary Amine (-NH2): If the pH is too high, the amine may cause etching (on AuNPs) or side reactions.[1] If too low, it becomes ammonium (-NH3+), which is good for solubility but bad if the amine is intended to coordinate.[1][2]
Scientific Grounding:
-
pKa 1 (Triazole N): ~2.[1][2]3. Below pH 2.3, the triazole ring is protonated (
binds to N1/N2).[1] Result: No Coordination. -
pKa 2 (Amine): ~10.[1][2]5. Below pH 10.5, the tail is charged (-NH3+).[1][2] Above pH 10.5, it is neutral (-NH2).[1][2]
Troubleshooting Protocol
-
For MOF Synthesis: Ensure reaction pH is between 4 and 8 . This ensures the triazole is neutral (active for bridging) while the amine is protonated (passive, preventing it from interfering with the metal nodes).
-
For Surface Exchange: Work at pH 8–9 .[1] This keeps the triazole active and the amine partially protonated, providing electrostatic stabilization to the colloid during the exchange.
Figure 1: Speciation diagram showing the critical impact of pH on the ligand's ability to coordinate vs. precipitate.[2]
Module 3: Thermodynamics & Kinetics
The Issue: 1,2,4-triazoles are weaker ligands than thiols (for Au) or phosphonates, but stronger than simple alcohols or weak carboxylates.[1][2] Exchange is not instantaneous.[1]
Optimization Guide
-
Concentration Overdrive (Le Chatelier’s Principle):
-
Ligand exchange is an equilibrium process.[1] To drive it to completion, you must use a massive excess of 4-APT.[1][2]
-
Recommendation: Use a 1000:1 molar ratio of Ligand:Metal Surface Atoms.
-
Why? The incoming ligand must statistically overwhelm the desorption/adsorption equilibrium of the leaving ligand.
-
-
Temperature Assist:
-
Exchange at Room Temperature (RT) is often slow (days) for triazoles.[1][2]
-
Recommendation: Heat to 40–50°C for 4–6 hours. This overcomes the activation energy barrier for the desorption of the original ligand (e.g., oleylamine).
-
Warning: Do not exceed 60°C if working with volatile solvents or temperature-sensitive protein conjugates.[1][2]
-
-
The "Wash" Cycle (Critical Step):
Module 4: Workflow Visualization
Follow this logic path to determine your experimental setup.
Figure 2: Decision tree for selecting the correct ligand exchange methodology based on initial substrate solubility.
FAQs: Rapid Response
Q: Can I use 4-APT to crosslink Fe(II) centers in a MOF? A: Yes. This is its primary function in "Hofmann-type" MOFs. The N1 and N2 atoms of the triazole ring bridge the Iron atoms in the equatorial plane, forming 2D sheets. The aminopropyl tail hangs into the axial pores. Ensure you synthesize in a solvent that doesn't compete for the axial position (avoid Pyridine; use MeOH/Water mixtures).
Q: My product turned blue/green during exchange with Copper. Is this bad? A: It indicates coordination. Cu(II) triazole complexes are typically blue/green.[1][2] If you intended to functionalize a surface and the solution turned blue, you might be leaching copper ions into solution (etching).[1] If you are making a MOF, this is the correct color of the product.
Q: How do I verify the amine is still active after exchange? A: Perform a Ninhydrin Test .
-
Take a small aliquot of your washed product.
-
Add Ninhydrin reagent and heat.[1]
-
Purple/Blue Color = Free, primary amine is present and reactive.[1]
-
Yellow/No Color = Amine is absent, oxidized, or sterically buried.[1][2]
References
-
Klingele, M. H., et al. (2003).[2] The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Semantic Scholar.
-
ChemicalBook. (2022).[1] Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
-
Gros, C., et al. (2011).[1][2] Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI.[1] [1][2]
-
Owen, J. S., et al. (2016).[1][2] Quantifying Ligand Exchange Reactions at CdSe Nanocrystal Surfaces. UNC/ACS. [1][2]
-
BenchChem. (2025).[1][3] Technical Support Center: Preventing Nanoparticle Aggregation During Surface Modification.
Sources
Technical Support Center: Crystallization of Triazole-Metal Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: From Amorphous Precipitates to Diffraction-Quality Crystals
This section addresses the most frequently encountered crystallization problems in a question-and-answer format. Each solution is grounded in the principles of coordination chemistry and crystal engineering.
Q1: I've mixed my triazole ligand and metal salt, but no crystals have formed after several days. What should I do?
A1: The absence of crystal formation, or nucleation failure, is a common first hurdle. This typically points to a solution that is either too dilute (undersaturated) or one where the complex has such high solubility that it remains stable in the solution phase. The key is to gently push the system toward supersaturation, the thermodynamic driving force for crystallization.
Underlying Causes and Strategic Solutions:
-
Suboptimal Concentration: The concentration of your metal salt and triazole ligand may be too low.[1][2] A systematic approach to increasing the concentration is the most direct solution.
-
High Solubility of the Complex: Your chosen solvent system may be too effective at solvating the triazole-metal complex, preventing it from precipitating.
Experimental Protocol: Achieving Supersaturation via Slow Evaporation
The slow evaporation technique is a fundamental method to gradually increase the concentration of your complex in solution until it reaches a supersaturated state and begins to crystallize.[3][4][5][6]
-
Solvent Selection: Choose a solvent or a solvent mixture in which your complex is moderately soluble.[5] Avoid solvents where the complex is highly soluble, as this will significantly prolong the evaporation time or prevent crystallization altogether.[3]
-
Preparation of the Crystallization Vessel:
-
Dissolve your purified triazole-metal complex in the chosen solvent system to create a nearly saturated solution. If you are starting from the ligand and metal salt, ensure they are fully dissolved.
-
Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel, such as a small vial, test tube, or NMR tube.[5] This removes any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of many small crystals or an amorphous precipitate.
-
-
Controlling the Evaporation Rate:
-
Cover the vessel with a cap or parafilm.
-
Puncture a few small holes in the covering with a needle.[5] The number and size of the holes will dictate the rate of solvent evaporation. Fewer, smaller holes will lead to slower evaporation and typically yield larger, higher-quality crystals.
-
-
Incubation:
-
Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[4]
-
Monitor the vessel periodically over several days to weeks.
-
Q2: My reaction produced an oily, viscous liquid or an amorphous powder instead of crystals. How can I resolve this?
A2: The formation of an oil or an amorphous precipitate indicates that the complex is precipitating out of solution too rapidly. This rapid precipitation prevents the molecules from arranging themselves in an ordered, crystalline lattice. The primary goal is to slow down the rate of precipitation.
Underlying Causes and Strategic Solutions:
-
Rapid Supersaturation: The concentration of the complex may be increasing too quickly, or the chosen solvent system may not be able to maintain the complex in solution as conditions change.
-
Kinetic vs. Thermodynamic Control: Fast precipitation often leads to kinetically favored amorphous products, whereas slower processes allow for the formation of the more stable, thermodynamically favored crystalline state.[7][8]
-
Impurities: The presence of impurities can inhibit crystal growth and promote the formation of oils or amorphous solids.[1][9]
Troubleshooting Workflow for Oily or Amorphous Products
A logical workflow for troubleshooting oily or amorphous precipitates.
Experimental Protocol: Vapor Diffusion for Controlled Crystallization
Vapor diffusion is a highly effective technique for slowly inducing crystallization when a complex is prone to oiling out.[4][6][10] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex in a less volatile "good solvent."
-
Setup:
-
Dissolve your complex in a minimal amount of a moderately non-volatile solvent (e.g., THF, acetonitrile, methanol, or toluene) in a small, open vial.[4]
-
Place this inner vial inside a larger, sealable vessel (e.g., a jar or a larger beaker).
-
Add a small amount of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether) to the larger vessel, ensuring the level of the anti-solvent is below the top of the inner vial.[4]
-
-
Sealing and Incubation:
-
Seal the outer vessel tightly.
-
The volatile anti-solvent will slowly diffuse into the inner vial through the vapor phase.[6]
-
This gradual change in the solvent composition reduces the solubility of the complex, leading to slow, controlled crystallization.
-
-
Temperature Control: To further slow the diffusion rate, the entire setup can be placed in a refrigerator or freezer.[2][11]
Q3: I managed to get crystals, but they are too small, poorly formed, or twinned. How can I improve their quality?
A3: The formation of poor-quality crystals often suggests that the nucleation rate is too high relative to the crystal growth rate. This leads to the formation of many small crystallites rather than a few large, well-defined crystals. Twinning is a specific type of crystallographic defect that can also arise from rapid growth conditions.[12][13]
Underlying Causes and Strategic Solutions:
-
High Nucleation Density: Too many nucleation sites can be activated simultaneously, leading to a large number of small crystals.
-
Rapid Crystal Growth: If the crystal growth is too fast, there is a higher probability of incorporating defects into the crystal lattice.
-
External Factors: Temperature fluctuations, mechanical disturbances, and the presence of impurities can all negatively impact crystal quality.[5][14]
Strategies for Improving Crystal Quality
| Strategy | Principle | Experimental Approach |
| Reduce Reactant Concentration | Decreases the level of supersaturation, slowing both nucleation and growth rates.[1] | Systematically decrease the initial concentrations of the metal salt and triazole ligand. |
| Temperature Control | Lower temperatures generally slow down kinetic processes, including crystal growth.[7][11] | Perform the crystallization at a constant, reduced temperature (e.g., in a refrigerator or a temperature-controlled incubator). |
| Solvent System Optimization | The choice of solvent can influence the solubility of the complex and the stability of intermediates.[7][11] | Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow diffusion and improve crystal quality.[11] |
| pH Adjustment | For complexes with protonatable or deprotonatable ligands, pH can significantly affect the coordination mode and solubility.[15] | Carefully adjust the pH of the reaction mixture using dilute acids or bases. |
| Hydrothermal/Solvothermal Synthesis | This method uses elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality crystals, particularly for metal-organic frameworks (MOFs).[1][14][16] | Combine reactants in a sealed autoclave and heat in an oven. Slow cooling is crucial for obtaining good crystals.[1][7] |
Experimental Protocol: Hydrothermal Synthesis for High-Quality Crystals
-
Reactant Preparation: In a typical procedure, dissolve the metal salt (e.g., 0.1 mmol) and the triazole ligand (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., DMF/water).[1]
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in an oven at a constant temperature (e.g., 120 °C) for a set period (e.g., 48 hours).[1]
-
Cooling: Allow the autoclave to cool down to room temperature very slowly. A programmed oven with a slow cooling ramp is ideal.
-
Product Collection: Collect the resulting crystals by filtration, wash them with the solvent, and allow them to air-dry.[1]
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for crystallization?
A: The ideal solvent is one in which your compound is moderately soluble.[5] If it's too soluble, it won't crystallize; if it's insoluble, it won't dissolve. A good starting point is to test the solubility of your complex in a range of common solvents (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO, chlorinated solvents). For techniques like vapor diffusion or layering, you'll need a pair of miscible solvents: one in which your complex is soluble and a more volatile one in which it is insoluble.[3][4]
Q: Can the counter-ion of the metal salt affect crystallization?
A: Absolutely. The counter-ion can influence the solubility of the resulting complex and can sometimes be incorporated into the crystal lattice. If you are having trouble with a particular metal salt (e.g., a nitrate), trying a different one (e.g., a chloride, perchlorate, or acetate) can sometimes lead to success.
Q: My triazole ligand has multiple potential coordination sites. How does this affect crystallization?
A: The presence of multiple coordination sites can lead to the formation of different isomers or polymeric species in solution, which can complicate crystallization.[17] 1,2,4-triazoles, for instance, can act as monodentate or, more commonly, as bridging ligands between two metal centers.[17][18] Controlling factors like pH, temperature, and metal-to-ligand ratio can help favor the formation of a single, desired species.[1][7][15]
Q: What is the purpose of using a "co-crystallant" or "modulator" in the reaction?
A: In the context of MOF synthesis, modulators (often monofunctional ligands like acetic acid) are added to compete with the primary ligand for coordination to the metal center. This competition slows down the formation of the framework, which can lead to larger and higher-quality crystals.[19] Co-crystallants can be used to form a multi-component crystal (a cocrystal) which may have more favorable packing interactions for crystallization than the complex alone.[20][21]
Q: Should I be concerned about the stability of my complex in solution during long crystallization experiments?
A: Yes, decomposition can be a significant issue, especially for sensitive complexes.[22] If you suspect your complex is degrading over time (e.g., due to oxidation or hydrolysis), it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use dry, degassed solvents.[22][23]
References
-
Is there a method to crystallize iron, cobalt and nickel complexes? - ResearchGate. Available at: [Link]
-
Pitfalls in metal-organic framework crystallography: towards more accurate crystal structures. - Royal Society of Chemistry. Available at: [Link]
-
I would like to know about how can crystallization of metal complexes take place? - ResearchGate. Available at: [Link]
-
Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Guide for crystallization. - Unknown Source. Available at: [Link]
-
Crystal Growing Tips. - University of Florida. Available at: [Link]
-
Guides for crystallization, particularly of inorganic complexes. - Reddit. Available at: [Link]
-
The Slow Evaporation Method. - Unknown Source. Available at: [Link]
-
Crystal Engineering Strategies for Copper Coordination Polymer Synthesis: Molecular Design and Assembly. - Journal of Science, Innovation & Social Impact. Available at: [Link]
-
Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
How does a solvent affect the crystallization process of coordination compounds? - ResearchGate. Available at: [Link]
-
Hydrothermal synthesis of MOFs. - ResearchGate. Available at: [Link]
-
Crystal Engineering Strategies for Copper Coordination Polymer Synthesis: Molecular Design and Assembly. - Journal of Science, Innovation & Social Impact. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Tailoring Enhanced Elasticity of Crystalline Coordination Polymers. - ACS Publications. Available at: [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. - European Journal of Chemistry. Available at: [Link]
-
Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. - ACS Publications. Available at: [Link]
-
Solid state coordination chemistry of metal-1,2,4-triazolates and the related metal-4-pyridyltetrazolates. - ResearchGate. Available at: [Link]
-
Tailoring Enhanced Elasticity of Crystalline Coordination Polymers. - PMC. Available at: [Link]
-
Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. - ACS Publications. Available at: [Link]
-
Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. - ACS Publications. Available at: [Link]
-
pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid. - ResearchGate. Available at: [Link]
-
A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. - RSC Publishing. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. - ACS Publications. Available at: [Link]
-
Why I am not getting crystals? - ResearchGate. Available at: [Link]
-
Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics. - RSC Publishing. Available at: [Link]
-
How can I get a Single crystal for metal complex? - ResearchGate. Available at: [Link]
-
Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. - Digital Commons @ Cal Poly. Available at: [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds. - ResearchGate. Available at: [Link]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. - MDPI. Available at: [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. - PMC. Available at: [Link]
-
Synthesis of 1,2,3-triazole ligands, their metal complexes, and applic. - The Research Repository @ WVU. Available at: [Link]
-
Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. - ACS Publications. Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. - ResearchGate. Available at: [Link]
-
The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. - ResearchGate. Available at: [Link]
-
Functional metallosupramolecular architectures using 1,2,3-triazole ligands: it's as easy as 1,2,3 “click”. - Dalton Transactions Blog. Available at: [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. - European Journal of Chemistry. Available at: [Link]
-
Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. - ACS Publications. Available at: [Link]
-
Photophysics and photochemistry of 1,2,3-triazole-based complexes. - University of Huddersfield Research Portal. Available at: [Link]
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- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 23. researchgate.net [researchgate.net]
Controlling pH sensitivity in 4-(3-Aminopropyl)-4H-1,2,4-triazole applications
Technical Support Center: pH Control in 4-(3-Aminopropyl)-4H-1,2,4-triazole Applications
Ticket System Status: [ONLINE] Current Topic: Troubleshooting pH Sensitivity & Protonation States Assigned Specialist: Senior Application Scientist (Coordination Chemistry & Surface Functionalization)
Core Technical Brief: The "Dual-Anchor" Challenge
To successfully utilize 4-(3-Aminopropyl)-4H-1,2,4-triazole (hereafter 4-APT ), you must treat it as a poly-basic system with two distinct chemical "personalities" governed entirely by pH.[1][2]
Most experimental failures with this molecule stem from treating it as a single functional group.[2] It contains two distinct basic centers with widely separated pKa values:
-
The Triazole Ring (N1/N2): A very weak base (pKa
2.3 – 2.5). -
The Primary Amine (Propyl Tail): A moderately strong base (pKa
10.2 – 10.5).
The pH Control Window:
-
pH < 2: Diprotonated.[1][2] Both the ring and tail are positively charged.[2] (Soluble, non-coordinating).
-
pH 3 – 9 (The "Trap"): Monoprotonated. The amine is cationic (
), but the triazole is neutral. This is the critical window for selective coordination where the triazole binds metal centers ( ) while the amine remains non-coordinating (or acts as a counter-ion). -
pH > 11: Free Base.[2] Both centers are neutral.[2] The amine becomes a potent nucleophile and a competitive ligand.[2]
Species Distribution & Logic Flow
The following diagram visualizes the protonation states you must manipulate. Use this to diagnose whether your molecule is in the correct state for your specific application (MOF synthesis vs. Surface Adsorption).
Figure 1: Protonation state transitions of 4-APT.[1][2] Note the wide window (pH 3-9) where the molecule exists as a mono-cation, crucial for selective binding.[2]
Troubleshooting Guides (Q&A Format)
Module A: Synthesis & Purification
Issue: "My product is a hygroscopic gum/oil that won't crystallize, even though NMR shows it's pure."
-
Diagnosis: You likely isolated the hydrochloride salt (or other acid salt), not the free base. During synthesis (often involving reduction of nitriles or alkylation), acid is generated. The amine tail (
) avidly grabs protons, forming a hygroscopic salt ( ).[2] -
The Fix (The "pH 12 Rule"):
-
Adjust pH to >12 using 1M NaOH or KOH.[2] (Check with pH paper; the amine pKa is ~10.5, so you need pH 12 to drive equilibrium 99% to the free base).
-
Extract repeatedly with Dichloromethane (DCM) or Chloroform .[1][2] Note: 4-APT is polar; you may need 5-6 extractions.[1][2]
-
Dry organic layer over
and evaporate. The free base should solidify or form a stable oil.[2]
Module B: MOF & Coordination Chemistry
Issue: "When synthesizing my Iron-Triazole MOF (Spin Crossover material), the framework is amorphous or the amine tail is interfering with the metal centers."
-
Diagnosis: If the pH is too high (>9), the amine tail (
) becomes a competitive ligand. Amines are often stronger sigma-donors than triazoles.[2] If the amine binds the iron, it disrupts the formation of the triazole-bridged 1D/2D networks required for SCO (Spin Crossover) behavior. -
The Fix (Selective Protonation Protocol):
-
Target pH: Maintain reaction pH between 4.0 and 6.0 .
-
Mechanism: In this range, the triazole ring is neutral (available to bridge
), but the amine tail is protonated ( ). The cationic ammonium cannot coordinate to the metal, forcing the metal to bind exclusively to the triazole nitrogens. -
Verification: The resulting MOF should have free ammonium tails pointing into the pores, which can be post-synthetically modified (e.g., with aldehydes) later.
-
Module C: Surface Functionalization (Corrosion/Anchoring)
Issue: "The molecule desorbs from my copper/gold surface when I wash it with acidic buffer."
-
Diagnosis:
-
On Copper (Corrosion Inhibition): Triazoles often adsorb via chemisorption (N-Cu bond).[1][2] If pH drops < 3, the triazole ring protonates, breaking the N-Cu bond.
-
On Gold/Silica (Anchoring): If you are relying on the amine to bind (e.g., to a carboxylic acid surface), lowering the pH protonates the surface carboxylates (COOH), breaking the electrostatic interaction.
-
-
The Fix:
-
For Corrosion: Maintain pH > 4.[1][2] If acidic conditions are unavoidable, you must rely on the amine tail to form a blocking film via electrostatic attraction to chloride ions adsorbed on the metal surface (the "bridge model").
-
For Covalent Anchoring: Perform the conjugation step (e.g., Amine + NHS-Ester) in carbonate buffer (pH 8.5 - 9.0) .[1][2] This ensures the amine is partially deprotonated and nucleophilic, while avoiding hydrolysis of the ester.
-
Quantitative Reference Data
| Parameter | Value | Implications for Protocol |
| pKa 1 (Ring) | ~2.30 | Below pH 2.3, the ring loses coordination ability.[1][2] |
| pKa 2 (Amine) | ~10.20 | Above pH 10.2, the amine becomes a nucleophile/ligand. |
| Isoelectric Point | N/A | It is a di-basic molecule, not an amino acid (no carboxylic acid).[2] It is cationic at neutral pH.[1][2] |
| Solubility | High (Water/MeOH) | Difficult to extract from water unless pH > 12.[2] |
| Thermal Stability | ~250°C (TGA) | Stable for most solvothermal MOF syntheses. |
References & Authoritative Grounding
-
Aromí, G., et al. (2011). "Coordination polymers of 1,2,4-triazole derivatives: spin-crossover materials and beyond." Chemical Society Reviews.[2] (Review of triazole ligand binding modes and pH dependence in MOFs).
-
Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews. (Foundational text on N1 vs N2 vs N4 coordination).
-
Bentiss, F., et al. (2000). "3,5-Disubstituted-4-amino-1,2,4-triazoles: A new class of corrosion inhibitors for mild steel in acidic media."[2] Journal of Applied Electrochemistry. (Discusses protonation effects on adsorption efficiency).
-
Olmsted, J., et al. (1977). "Acid-Base Properties of 1,2,4-Triazole." Journal of Organic Chemistry. (Primary source for triazole ring pKa determination).[3][4]
Disclaimer: This guide assumes standard laboratory safety protocols. 4-APT is an irritant; always use PPE when adjusting pH with strong bases.[1][2]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Interpretation of 4-(3-Aminopropyl)-4H-1,2,4-triazole
Predicted NMR Data for 4-(3-Aminopropyl)-4H-1,2,4-triazole
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of 4-(3-Aminopropyl)-4H-1,2,4-triazole. These predictions are based on the analysis of substituent effects and data from analogous compounds.[1][3]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 (Triazole) | ~8.3 - 8.8 | Singlet (s) | - |
| H-α (CH₂) | ~4.1 - 4.3 | Triplet (t) | ~7.0 |
| H-β (CH₂) | ~1.9 - 2.1 | Quintet (quin) | ~7.0 |
| H-γ (CH₂) | ~2.6 - 2.8 | Triplet (t) | ~7.0 |
| NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 (Triazole) | ~145 - 150 |
| C-α (CH₂) | ~45 - 50 |
| C-β (CH₂) | ~30 - 35 |
| C-γ (CH₂) | ~38 - 43 |
In-Depth Spectral Interpretation
A logical, step-by-step approach is crucial for accurate NMR spectral interpretation. This involves analyzing chemical shifts, integration values, multiplicities, and coupling constants.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information regarding the number of different types of protons and their neighboring environments.
-
Triazole Protons (H-3, H-5): In a 4-substituted-4H-1,2,4-triazole, the protons at positions 3 and 5 are chemically equivalent due to the symmetry of the ring. This results in a single, sharp singlet in the downfield region of the spectrum, typically between δ 8.3 and 8.8 ppm.[2][4] The deshielding effect of the two adjacent nitrogen atoms causes this downfield shift.[5][6]
-
Propyl Chain Protons (H-α, H-β, H-γ):
-
H-α (Methylene adjacent to Triazole): The methylene group directly attached to the nitrogen atom of the triazole ring (CαH₂) is expected to resonate as a triplet around δ 4.1 - 4.3 ppm. The electronegative nitrogen atom deshields these protons, shifting them downfield.[7][8] The triplet multiplicity arises from the coupling with the two adjacent protons of the β-methylene group (n+1 rule, where n=2).
-
H-β (Central Methylene): The central methylene group of the propyl chain (CβH₂) is predicted to appear as a quintet (or a multiplet) in the range of δ 1.9 - 2.1 ppm. This signal is split by the two protons on the α-carbon and the two protons on the γ-carbon (2+2+1=5).
-
H-γ (Methylene adjacent to Amino Group): The methylene group attached to the terminal amino group (CγH₂) will likely be observed as a triplet around δ 2.6 - 2.8 ppm. Its proximity to the electron-withdrawing amino group results in a moderate downfield shift compared to a simple alkane. The signal is split into a triplet by the two neighboring protons of the β-methylene group.
-
-
Amino Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9] In DMSO-d₆, the signal is often observed between δ 1.5 and 2.5 ppm.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Triazole Carbons (C-3, C-5): Similar to the protons, the carbon atoms at positions 3 and 5 of the 4-substituted-4H-1,2,4-triazole ring are equivalent and will produce a single signal in the downfield region, typically around δ 145 - 150 ppm.[2] The high electronegativity of the surrounding nitrogen atoms causes significant deshielding.
-
Propyl Chain Carbons (C-α, C-β, C-γ):
-
C-α (Carbon adjacent to Triazole): The carbon atom directly bonded to the triazole nitrogen (Cα) is expected to have a chemical shift in the range of δ 45 - 50 ppm.
-
C-β (Central Carbon): The central carbon of the propyl chain (Cβ) is the most shielded of the three and is predicted to resonate around δ 30 - 35 ppm.
-
C-γ (Carbon adjacent to Amino Group): The carbon atom attached to the amino group (Cγ) will be slightly deshielded compared to C-β due to the electronegativity of the nitrogen, with an expected chemical shift in the range of δ 38 - 43 ppm.
-
Comparative Analysis with Structurally Similar Compounds
To enhance the reliability of these predictions, a comparison with known NMR data of related molecules is essential.
-
1,2,4-Triazole: The parent 1,2,4-triazole exhibits proton signals at approximately δ 8.0 and 8.6 ppm and a carbon signal around δ 144 ppm in DMSO-d₆.[10] Substitution at the N-4 position is known to influence these chemical shifts.
-
4-Amino-4H-1,2,4-triazole: In this analog, the triazole protons appear as a singlet at δ 8.25 ppm, and the triazole carbons are found at δ 147 ppm.[2][4][11] This provides a good reference for the expected chemical shifts of the triazole ring in our target molecule.
-
Alkyl Amines: In simple alkyl amines, the methylene group alpha to the amino group typically resonates in the range of δ 2.5 - 3.0 ppm in the ¹H NMR and δ 40 - 45 ppm in the ¹³C NMR spectrum. This supports the predicted shifts for the γ-methylene group in 4-(3-Aminopropyl)-4H-1,2,4-triazole.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 4-(3-Aminopropyl)-4H-1,2,4-triazole, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar compounds and helps in observing exchangeable protons like those of the NH₂ group.[12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[13]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key expected NMR correlations.
Caption: Molecular structure of 4-(3-Aminopropyl)-4H-1,2,4-triazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
FTIR spectral analysis of amine vs triazole functional groups
Executive Summary
In medicinal chemistry and materials science, distinguishing between amine precursors and triazole products is a critical analytical challenge. This is particularly relevant in "Click Chemistry" (CuAAC), where organic azides and terminal alkynes—often derived from amine scaffolds—are coupled to form 1,2,3-triazoles. Furthermore, 1,2,4-triazoles serve as popular bioisosteres for amides and amines in drug design.
This guide provides a technical comparison of the vibrational spectroscopy of primary/secondary amines versus 1,2,3- and 1,2,4-triazole rings . It focuses on the causality of vibrational modes, offering a robust framework for spectral discrimination using Fourier Transform Infrared (FTIR) spectroscopy.
Fundamental Principles of Vibrational Modes
To accurately interpret FTIR data, one must understand the mechanical origins of the bands.
-
Amines (N-H dominated): The spectral signature of primary and secondary amines is dominated by the N-H bond . The high polarity of the N-H bond results in strong dipole changes during stretching, leading to intense absorption bands in the high-frequency region (3500–3300 cm⁻¹). Hydrogen bonding significantly broadens these peaks.
-
Triazoles (Ring dominated): Substituted triazoles (e.g., 1,4-disubstituted-1,2,3-triazoles) lack an N-H bond. Their spectrum is defined by heterocyclic ring vibrations (skeletal breathing) and the unique C-H stretch of the triazole ring carbon. These signals are generally sharper and less sensitive to hydrogen bonding concentration effects than amine signals.
Comparative Spectral Analysis
The following table synthesizes critical diagnostic bands. Note that "Triazole" here refers primarily to the 1,4-disubstituted 1,2,3-triazole (common in Click chemistry) unless otherwise noted.
Table 1: Diagnostic FTIR Bands – Amine vs. Triazole
| Spectral Region | Vibrational Mode | Primary Amine (R-NH₂) | Secondary Amine (R₂NH) | 1,2,3-Triazole (Disubstituted) | Differentiation Logic |
| High Frequency (3500–3100 cm⁻¹) | X-H Stretch | 3500–3300 cm⁻¹ Doublet (Asym & Sym stretch). Medium-Strong, Broad.[1] | 3500–3300 cm⁻¹ Singlet (N-H stretch).[2] Weak-Medium, Broad.[3] | ~3150–3100 cm⁻¹ Singlet (C=C-H stretch). Weak, Sharp. | Key Discriminator. Amines show broad N-H bands >3300.[2][3] Triazoles show a distinct, weak C-H stretch near 3140, lacking the N-H broadness. |
| Double Bond (1650–1500 cm⁻¹) | Bending / Ring | 1650–1580 cm⁻¹ N-H Scissoring (Bend).[1] Medium intensity. | None (Usually too weak or absent). | ~1450–1550 cm⁻¹ N=N and C=N Ring Stretching.[1] | Amines have a distinct "scissoring" band.[1][4][5] Triazoles show complex ring modes often overlapping with aromatic C=C but lacking the specific N-H bend character. |
| Fingerprint (1350–1000 cm⁻¹) | C-N Stretch | 1350–1250 cm⁻¹ (Aromatic)1250–1020 cm⁻¹ (Aliphatic) | Similar to Primary.[3] | 1200–1000 cm⁻¹ Ring Breathing / N-N-N modes. | Less diagnostic due to overlap. Triazole ring breathing is often a sharp, distinct band ~1050 cm⁻¹. |
| Low Frequency (900–650 cm⁻¹) | Wagging | 900–650 cm⁻¹ N-H Wag (Broad).[3] | 900–650 cm⁻¹ N-H Wag (Broad).[3][5] | None | The "N-H Wag" is a "cloud" of absorbance in amines, absent in fully substituted triazoles. |
Critical Insight: The disappearance of the 2100 cm⁻¹ Azide peak (if monitoring synthesis) and the 3300 cm⁻¹ Alkyne C-H peak , combined with the absence of Amine N-H peaks, confirms Triazole formation.
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for distinguishing these functional groups in an unknown sample or reaction mixture.
Figure 1: Logical decision tree for differentiating amine and triazole spectral signatures.
Detailed Experimental Protocols
To ensure data integrity, follow this self-validating protocol. Causality is explained for each step.
Sample Preparation (ATR Method)
-
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for amines. Amines can react with hygroscopic KBr or absorb water, leading to false O-H signals that obscure the N-H region.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Caution: Avoid ZnSe if the sample is highly acidic, but for standard amines/triazoles, it provides excellent throughput.
-
Acquisition Parameters
-
Resolution: Set to 4 cm⁻¹ .
-
Reasoning: N-H bands are broad; higher resolution (e.g., 1 cm⁻¹) adds noise without revealing substructure. However, the Triazole C-H (~3140 cm⁻¹) is sharp; 4 cm⁻¹ is the optimal balance.
-
-
Scans: Accumulate 32 to 64 scans .
-
Reasoning: Improves Signal-to-Noise ratio (SNR), essential for detecting the weak triazole C-H stretch.
-
-
Background: Collect a fresh air background immediately before the sample.
-
Reasoning: Water vapor has strong absorptions in the N-H bend region (~1600 cm⁻¹) and can mimic amine scissoring.
-
Data Processing
-
Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 3800 cm⁻¹, 2500 cm⁻¹, and 1800 cm⁻¹.
-
Normalization: Normalize to the strongest skeletal vibration (usually C-C aromatic ~1500 cm⁻¹) rather than the variable N-H/C-H region to allow quantitative comparison of peak ratios.
Troubleshooting & Artifacts
The "Water Mask"
-
Issue: Residual moisture in the sample creates a broad O-H stretch (3600–3200 cm⁻¹) that completely swallows the amine N-H doublet or the weak triazole C-H.
-
Solution: Dry samples in a vacuum desiccator over P₂O₅ for 4 hours. If using ATR, ensure the crystal is completely dry.
Hydrogen Bonding Shifts
-
Issue: In concentrated solutions or solids, Amine N-H peaks shift to lower wavenumbers and broaden significantly due to H-bonding.
-
Validation: Dilute the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃) if possible.
-
Result: H-bonds break, and the N-H peaks will sharpen and shift to higher frequency (closer to 3500 cm⁻¹), confirming the amine identity. Triazole ring modes will remain largely unchanged.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H doublet and scissoring assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for heterocyclic ring vibrations).[6][7]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link (Context for Triazole synthesis monitoring).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link (Detailed methodology for polymer and functional group analysis).
Sources
A Comparative Electrochemical Analysis of 4-(3-Aminopropyl)-4H-1,2,4-triazole and Benzotriazole as Corrosion Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the realm of materials science and drug development, where the integrity of metallic components is paramount, corrosion remains a persistent challenge. The use of organic corrosion inhibitors is a cornerstone of material preservation. This guide provides an in-depth comparative analysis of the electrochemical performance of two notable triazole-based compounds: the well-established benzotriazole (BTA) and the promising, yet less extensively characterized, 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed examination of their mechanisms and performance, supported by experimental data and standardized protocols.
Introduction to Triazole-Based Corrosion Inhibitors
Triazole derivatives have garnered significant attention as effective corrosion inhibitors for a variety of metals and alloys, including steel and copper, in diverse corrosive environments. Their efficacy stems from the presence of nitrogen heteroatoms and, in many cases, other functional groups that can coordinate with metal surfaces, forming a protective barrier against corrosive agents. This protective layer can inhibit both anodic and cathodic reactions, thereby mitigating the overall corrosion process.
Benzotriazole (BTA) is a widely recognized and extensively studied corrosion inhibitor, particularly for copper and its alloys. Its planar structure and the lone pair of electrons on its nitrogen atoms facilitate strong adsorption onto the metal surface, forming a stable, polymeric complex that acts as a physical barrier to the corrosive environment.
4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) , on the other hand, is a derivative of 1,2,4-triazole featuring a flexible aminopropyl side chain. The presence of the primary amine group, in addition to the triazole ring, suggests the potential for enhanced adsorption and a different interaction mechanism with the metal surface compared to BTA. The additional nitrogen and the flexibility of the side chain could lead to a more complex and potentially more robust protective film.
This guide will delve into a direct comparison of the electrochemical performance of these two inhibitors, providing quantitative data where available and outlining the experimental methodologies required for their evaluation.
Comparative Electrochemical Performance
A direct head-to-head comparison of the electrochemical performance of APT and BTA is not extensively documented in publicly available literature. However, by analyzing data from studies on BTA and structurally similar 1,2,4-triazole derivatives, we can infer a comparative assessment.
| Parameter | Benzotriazole (BTA) | 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) & Analogs |
| Corrosion Current Density (i_corr) | Significantly reduces i_corr for various metals. | Derivatives of 1,2,4-triazole show a marked decrease in i_corr. Specific data for APT is limited. |
| Corrosion Potential (E_corr) | Typically shifts E_corr to more noble (positive) values, indicating anodic inhibition. | 1,2,4-triazole derivatives often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. |
| Charge Transfer Resistance (R_ct) | Exhibits a substantial increase in R_ct, signifying a slower corrosion rate. | Amino-substituted triazoles demonstrate a significant increase in R_ct, suggesting effective film formation. |
| Inhibition Efficiency (IE%) | High IE%, often exceeding 90%, especially for copper.[1] | Derivatives like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol show IE up to 89% on low-carbon steel.[2] |
Note: The data for APT is inferred from studies on its derivatives and related 1,2,4-triazole compounds due to the limited availability of direct experimental results for 4-(3-Aminopropyl)-4H-1,2,4-triazole in the reviewed literature.
Mechanistic Insights: How They Protect
The corrosion inhibition mechanism of triazole-based compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.
Benzotriazole (BTA)
BTA is known to form a chemisorbed, polymeric film on metal surfaces, particularly copper. The mechanism involves the deprotonation of the N-H group and the subsequent coordination of the triazole nitrogen atoms with the metal ions. This results in a stable, insoluble complex that effectively passivates the surface.
4-(3-Aminopropyl)-4H-1,2,4-triazole (APT)
While specific studies on APT are scarce, the inhibition mechanism of amino-substituted 1,2,4-triazoles is believed to involve the coordination of both the triazole ring's nitrogen atoms and the lone pair of electrons on the amino group's nitrogen with the metal surface. This dual-center adsorption can lead to a more strongly anchored and potentially denser protective layer. The flexible aminopropyl chain may allow the molecule to adopt various conformations on the surface, further enhancing its protective capabilities. It is plausible that APT acts as a mixed-type inhibitor, retarding both the anodic dissolution of the metal and the cathodic reactions, such as oxygen reduction or hydrogen evolution.[3][4]
Experimental Protocols for Inhibitor Evaluation
To rigorously assess and compare the electrochemical performance of corrosion inhibitors like APT and BTA, standardized experimental protocols are essential. The following sections detail the methodologies for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization
Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. These parameters provide insights into the corrosion rate and the inhibition mechanism.
Step-by-Step Protocol:
-
Electrode Preparation:
-
The working electrode (e.g., mild steel, copper) is mechanically polished with successively finer grades of silicon carbide paper, followed by polishing with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror-like finish.
-
The polished electrode is then rinsed with deionized water and a suitable solvent (e.g., ethanol or acetone) and dried in a stream of air.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The electrodes are immersed in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without the inhibitor at various concentrations.
-
-
Open Circuit Potential (OCP) Measurement:
-
The OCP is monitored for a sufficient duration (typically 30-60 minutes) to allow the system to reach a steady state.
-
-
Polarization Scan:
-
The potential is scanned from a cathodic potential relative to the OCP to an anodic potential at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting current is recorded as a function of the applied potential.
-
-
Data Analysis:
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots back to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100 where i_corr_uninh and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for Potentiodynamic Polarization Measurement.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive alternating current (AC) technique that provides detailed information about the electrochemical processes occurring at the electrode/electrolyte interface. It is particularly useful for characterizing the properties of the protective inhibitor film.
Step-by-Step Protocol:
-
Electrode and Cell Preparation: The preparation steps are identical to those for potentiodynamic polarization.
-
OCP Stabilization: The system is allowed to stabilize at its OCP.
-
Impedance Measurement:
-
A small amplitude sinusoidal AC potential (e.g., 10 mV) is applied to the working electrode at its OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting AC current response is measured, and the impedance is calculated at each frequency.
-
-
Data Analysis:
-
The impedance data is typically presented as Nyquist and Bode plots.
-
The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
The inhibition efficiency (IE%) can also be calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100 where R_ct_uninh and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion and Future Outlook
Benzotriazole stands as a robust and well-documented corrosion inhibitor, particularly for copper and its alloys, with a clear mechanism of action. While direct comparative data for 4-(3-Aminopropyl)-4H-1,2,4-triazole is limited, the performance of structurally related 1,2,4-triazole derivatives suggests that APT holds significant promise as an effective corrosion inhibitor. The presence of the aminopropyl group is anticipated to enhance its adsorption characteristics and protective film formation on metal surfaces.
To provide a definitive comparison, further experimental studies focusing on the electrochemical performance of APT on various metals and in different corrosive media are imperative. Such research would not only elucidate the specific inhibition mechanism of APT but also pave the way for the rational design of new, more efficient triazole-based corrosion inhibitors for a wide range of industrial and biomedical applications.
References
- Abd-Elaal, A. A., et al. (2014). Synthesis and Evaluation of Some Triazole Derivatives as Corrosion Inhibitors and Biocides. Journal of Chemical and Pharmaceutical Research, 6(5), 1040-1053.
- Al-Ahmed, Z. A. M., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205.
- Al-Ahmed, Z. A. M., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205.
- Arafa, W. A. G. A., & El-Sayed, N. H. (2014). Synthesis and corrosion inhibition evaluation of novel aminic nitrogen-bearing 1,2,4-triazole Schiff base compounds. European Journal of Chemistry, 5(4), 563-569.
- Fouda, A. S., et al. (2007). Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic chloride solutions. Journal of Colloid and Interface Science, 311(1), 144-151.
- Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16.
- Khaled, K. F. (2010). Corrosion inhibition of copper in seawater by 4-amino-4H-1,2,4-triazole-3-thiol. Materials Chemistry and Physics, 124(2-3), 829-836.
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. International Journal of Corrosion and Scale Inhibition, 9(3), 849-877.
- Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition, 11(3), 956-979.
- Lgaz, H., et al. (2017). Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution. Journal of Materials and Environmental Science, 8(1), 234-243.
- Quraishi, M. A., & Ansari, F. A. (2003). Corrosion inhibition by fatty acid triazoles for mild steel in formic acid. Materials Chemistry and Physics, 77(3), 687-692.
- Solmaz, R., et al. (2013). Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). International Journal of Electrochemical Science, 8, 10731-10744.
- Vashishtha, N., et al. (2019). Inhibition of mild steel corrosion in hydrochloric using three different 1,2,4-triazole Schiff's bases: A comparative study of electrochemical, theoretical and spectroscopic results. Journal of Molecular Liquids, 285, 638-650.
-
TJCY. (2024). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. Retrieved from [Link]
- Younes, O., et al. (2021). Anti-Corrosion Activity Study of 1,2,3-Triazole Derivatives on Carbon Steel in Acidic Media: Theoretical Approach. Journal of Bio- and Tribo-Corrosion, 7(4), 1-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-(3-Aminopropyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Aminopropyl)-4H-1,2,4-triazole. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, grounded in established principles of chemical hygiene and risk mitigation. While specific toxicological data for 4-(3-Aminopropyl)-4H-1,2,4-triazole is not extensively available, this guidance is synthesized from the known hazards of the 1,2,4-triazole moiety, aminopropyl functional groups, and data from closely related analogs such as 3-Amino-1,2,4-triazole and 4-Amino-1,2,4-triazole.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, 4-(3-Aminopropyl)-4H-1,2,4-triazole should be handled as a substance with the following potential risks:
-
Acute Health Effects: The compound may cause skin, eye, and respiratory irritation[1]. Inhalation of dust can lead to respiratory discomfort[1][2].
-
Chronic Health Effects: Prolonged or repeated exposure may pose significant health risks. Related compounds are suspected of damaging fertility or the unborn child and may cause damage to organs such as the kidneys, liver, and thyroid through prolonged or repeated exposure[3]. Some triazole derivatives are classified as suspected carcinogens[3][4]. Mutagenic effects have also been reported for similar compounds[3].
-
Physical Hazards: As with many organic solids, there is a potential for a dust explosion if the compound is finely dispersed in the air in the presence of an ignition source[2]. The substance is combustible at high temperatures[3].
-
Environmental Hazards: This class of chemicals can be toxic to aquatic life with long-lasting effects[2]. Therefore, release into the environment must be avoided[2].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 4-(3-Aminopropyl)-4H-1,2,4-triazole.
| Protection Type | Required PPE | Rationale and Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | All handling of the solid and its solutions should be conducted in a fume hood to minimize inhalation exposure[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves provide good initial protection against a range of chemicals[5]. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected. For prolonged or immersive contact, consult glove manufacturer's chemical resistance guides[5]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against dust particles and splashes. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or explosion[5]. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect the skin and personal clothing[5]. For larger quantities or significant splash risk, consider a chemical-resistant apron or coveralls[6][7]. |
| Respiratory Protection | N95 dust mask or a respirator with a particulate filter | Required when handling the solid outside of a fume hood or when there is a potential for generating dust. Respirator use requires a formal respiratory protection program, including fit testing and training[5]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to guide the user through the safe handling of 4-(3-Aminopropyl)-4H-1,2,4-triazole from receipt to use.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
